2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
Beschreibung
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Eigenschaften
Molekularformel |
C26H44O8 |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-2-[[(1R,3S,4R,7S,9S,10R,13S,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,24-,25+,26+/m0/s1 |
InChI-Schlüssel |
RGKNTHMUHXNDHJ-ATPHZKFFSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Botanical Origins of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside and Related Diterpenoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural sources of the kaurane-type diterpenoid glycoside, 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, and its structurally related compounds. While the precise isolation of this compound from a natural source lacks detailed documentation in primary scientific literature, extensive research on the fern genus Pteris, particularly Pteris cretica, has revealed a rich diversity of analogous ent-kaurane diterpenoids. This guide summarizes the current knowledge, providing insights into the botanical origins, quantitative data on related compounds, and detailed experimental protocols for their extraction and characterization.
Clarification of Chemical Nomenclature and Natural Occurrence
The nomenclature surrounding kauranetriol glycosides can be ambiguous in commercial databases. While "this compound" is associated with CAS number 195735-16-1, a closely related compound, "2,16,19-Kauranetriol 2-O-β-D-allopyranoside," has also been reported. Scientific literature robustly supports the fern Pteris cretica as a primary natural source for a variety of kaurane (B74193) diterpenoid glycosides. It is plausible that these naming variations represent either distinct isomers or potential inconsistencies in reporting. For the purpose of this guide, we will focus on the methodologies applicable to the isolation of kaurane glycosides from their most well-documented natural source, Pteris cretica.
Quantitative Data of Kaurane Glycosides from Pteris Species
The yield of specific kaurane glycosides from Pteris species can vary based on the plant part, geographical location, and extraction methodology. The following table summarizes the reported yields of representative kaurane diterpenoids isolated from Pteris cretica. It is important to note that direct quantitative data for this compound is not available in the reviewed literature.
| Compound Name | Plant Source | Plant Part | Yield | Reference |
| Creticoside A | Pteris cretica L. | Rhizome | Not explicitly quantified | Yoshihira et al., 1971 |
| Creticoside B | Pteris cretica L. | Rhizome | Not explicitly quantified | Yoshihira et al., 1971 |
Experimental Protocols: Isolation and Characterization of Kaurane Glycosides from Pteris cretica
The following is a representative experimental protocol for the extraction, isolation, and structural elucidation of kaurane glycosides from Pteris cretica, compiled from methodologies reported in scientific literature.
Plant Material Collection and Preparation
-
Collection: The rhizomes of Pteris cretica are collected.
-
Preparation: The collected rhizomes are air-dried and then ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered rhizomes are subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with methanol (B129727) or ethanol.
-
Solvent Removal: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Isolation
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol), is used to separate the compounds.
-
Preparative Thin-Layer Chromatography (pTLC): Further purification of the fractions obtained from column chromatography is achieved using preparative TLC on silica gel plates with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often performed using reversed-phase HPLC to obtain the pure kaurane glycosides.
Structure Elucidation
-
Spectroscopic Analysis: The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon skeleton and the position of functional groups and glycosidic linkages.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify any chromophores within the molecule.
-
-
Chemical Methods:
-
Acid Hydrolysis: To identify the sugar moiety, the glycoside is hydrolyzed with a weak acid. The resulting sugar is then identified by comparison with authentic standards using techniques like TLC or HPLC.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the isolation of kaurane glycosides from Pteris cretica.
Concluding Remarks
The fern Pteris cretica stands out as a significant natural source of a diverse array of kaurane-type diterpenoid glycosides. While the specific compound this compound requires further investigation to definitively link it to a natural source with a detailed isolation protocol, the established methodologies for related compounds from Pteris cretica provide a robust framework for researchers. The experimental protocols and workflow outlined in this guide offer a comprehensive starting point for the isolation and characterization of these potentially bioactive natural products, paving the way for future research in drug discovery and development.
The intricate Dance of Nature: A Technical Guide to the Biosynthesis of Kaurane Diterpenoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of kaurane (B74193) diterpenoid glycosides, a diverse class of natural products with a wide array of biological activities. This document outlines the core enzymatic steps, presents available quantitative data for key enzymes, and details experimental protocols for their characterization, serving as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.
The Core Biosynthetic Pathway: From Acyclic Precursor to a Tetracyclic Scaffold
The biosynthesis of kaurane diterpenoid glycosides commences from the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP), which is produced through the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathway. The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases. Subsequent oxidative modifications by cytochrome P450 monooxygenases and glycosylation by UDP-glycosyltransferases lead to the vast diversity of kaurane diterpenoid glycosides found in nature.
The key enzymatic steps are:
-
Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The first committed step is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-CPP. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene synthase.[1][2] In some fungi and mosses, this enzyme is bifunctional and also possesses the subsequent ent-kaurene (B36324) synthase activity.[3]
-
Formation of ent-Kaurene: The tetracyclic ent-kaurene skeleton is then formed from ent-CPP through a second cyclization cascade. This reaction is catalyzed by ent-kaurene synthase (KS), a class I diterpene synthase that utilizes a metal-dependent ionization of the diphosphate group.[1][4]
-
Oxidative Modifications: The inert hydrocarbon backbone of ent-kaurene is then functionalized by a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). A key enzyme in this step is ent-kaurene oxidase (KO), a member of the CYP701 family, which catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid.[5][6][7] Further hydroxylations at various positions on the kaurane ring, such as at C-13 by ent-kaurenoic acid 13-hydroxylase, introduce further diversity.[3][8]
-
Glycosylation: The final step in the biosynthesis of kaurane diterpenoid glycosides is the attachment of sugar moieties to the hydroxyl groups of the kaurane aglycone. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs), which utilize UDP-activated sugars as donors.[9][10] The number, type, and linkage of these sugar units contribute significantly to the structural diversity and biological activity of the final compounds.
Quantitative Data on Key Biosynthetic Enzymes
The following table summarizes available kinetic parameters for some of the key enzymes involved in the biosynthesis of kaurane diterpenoids. It is important to note that these values can vary depending on the source organism and the specific experimental conditions.
| Enzyme | EC Number | Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| ent-Copalyl Diphosphate Synthase (CPS) | 5.5.1.13 | Arabidopsis thaliana | GGPP | - | - | [11][12] |
| ent-Copalyl Diphosphate Synthase (PtmT2) | 5.5.1.13 | Streptomyces platensis | GGPP | 0.4 ± 0.1 | 0.11 ± 0.01 s-1 (kcat) | [13] |
| ent-Kaurene Synthase B (KSB) | 4.2.3.19 | Cucurbita maxima | ent-CPP | 0.35 | - | [14] |
| ent-Kaurene Oxidase (AtKO) | 1.14.13.78 | Arabidopsis thaliana | ent-Kaurene | 2 | - | [1] |
| ent-Kaurene Oxidase (AtKO) | 1.14.13.78 | Arabidopsis thaliana | ent-Cassadiene | 50 ± 7 | 0.14 (relative to ent-kaurene) | [1] |
| ent-Kaurenoic Acid 13-Hydroxylase | - | Stevia rebaudiana | ent-Kaurenoic Acid | 11.1 | - | [8] |
| ent-Kaurenoic Acid 13-Hydroxylase | - | Stevia rebaudiana | NADPH | 20.6 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and assay of key enzymes in the kaurane diterpenoid biosynthetic pathway.
Heterologous Expression and Purification of ent-Copalyl Diphosphate Synthase (CPS) and ent-Kaurene Synthase (KS)
Objective: To produce and purify recombinant CPS and KS for in vitro characterization.
Methodology:
-
Gene Cloning and Vector Construction:
-
Heterologous Expression in E. coli:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of Terrific Broth (TB) medium.
-
The culture is grown at 37°C until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance soluble protein expression.[14]
-
-
Protein Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE. Further purification steps, such as size-exclusion chromatography, may be necessary.
-
In Vitro Enzyme Assay for CPS and KS
Objective: To determine the enzymatic activity and kinetic parameters of purified CPS and KS.
Methodology:
-
CPS Assay:
-
The reaction mixture contains assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT), purified CPS enzyme, and the substrate GGPP.
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
-
The product, ent-CPP, is dephosphorylated to ent-copalol by treatment with alkaline phosphatase to facilitate extraction and analysis.
-
The product is extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
The extracted product is analyzed and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).[15]
-
-
KS Assay:
-
The reaction mixture contains assay buffer, purified KS enzyme, and the substrate ent-CPP.
-
The reaction is incubated and stopped as described for the CPS assay.
-
The product, ent-kaurene, is extracted with hexane.
-
The extracted ent-kaurene is analyzed and quantified by GC-MS.[15]
-
Expression and Assay of Cytochrome P450 Monooxygenases (ent-Kaurene Oxidase)
Objective: To characterize the activity of membrane-bound cytochrome P450 enzymes involved in kaurane oxidation.
Methodology:
-
Heterologous Expression:
-
Expression of eukaryotic P450s in E. coli can be challenging due to their membrane-associated nature. Codon optimization and N-terminal modifications of the P450 gene may be required for successful expression.[6]
-
Co-expression with a compatible cytochrome P450 reductase (CPR) is essential for activity. The genes for the P450 and CPR can be cloned into a dual expression vector or expressed from separate compatible plasmids.
-
Expression is typically carried out in E. coli strains engineered for membrane protein expression, and culture conditions are optimized for temperature and induction time.
-
-
Microsomal Fraction Preparation:
-
After expression, E. coli cells are harvested and subjected to spheroplast formation.
-
Spheroplasts are lysed by osmotic shock or sonication.
-
The microsomal fraction containing the expressed P450 and CPR is isolated by ultracentrifugation.[16]
-
-
P450 Activity Assay:
-
The assay is performed in a reaction buffer containing the microsomal fraction, the substrate (ent-kaurene or ent-kaurenoic acid), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).[17]
-
The reaction is incubated at an optimal temperature with shaking.
-
The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
The products (ent-kaurenol, ent-kaurenal, ent-kaurenoic acid, and hydroxylated derivatives) are analyzed and quantified by GC-MS after derivatization (e.g., methylation or silylation) or by LC-MS/MS.[15][18]
-
UDP-Glycosyltransferase (UGT) Activity Assay
Objective: To determine the substrate specificity and activity of UGTs involved in the glycosylation of kaurane diterpenoids.
Methodology:
-
Enzyme Source: Purified recombinant UGT expressed in E. coli or other systems, or protein extracts from plant tissues known to produce kaurane glycosides.
-
Assay Components:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
UGT enzyme.
-
Kaurane diterpenoid aglycone substrate (e.g., steviol).
-
UDP-sugar donor (e.g., UDP-glucose).
-
-
Reaction and Analysis:
-
The reaction is incubated at an optimal temperature.
-
The reaction is terminated by adding an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The formation of the glycosylated product can be monitored by various methods:
-
HPLC: The reaction mixture is analyzed by reverse-phase HPLC with UV or charged aerosol detection to separate and quantify the substrate and product.[5][9][19][20][21]
-
Luminescent Assay: A commercially available assay kit (e.g., UDP-Glo™) can be used to measure the amount of UDP produced, which is stoichiometric to the amount of glycosylated product formed. This method is suitable for high-throughput screening.[22]
-
Fluorescent Assay: A fluorescent dye that binds to the released UDP can be used to monitor the reaction progress in real-time.[23]
-
-
Visualization of Pathways and Workflows
Biosynthesis Pathway of Kaurane Diterpenoid Glycosides
Caption: Core biosynthetic pathway of kaurane diterpenoid glycosides.
General Experimental Workflow for Enzyme Characterization
Caption: A generalized experimental workflow for enzyme characterization.
Conclusion
The biosynthesis of kaurane diterpenoid glycosides is a complex and highly regulated process involving a suite of specialized enzymes. This guide has provided a comprehensive overview of the core pathway, summarized available quantitative data, and detailed experimental protocols for the characterization of the key enzymes. A deeper understanding of this pathway is paramount for the successful metabolic engineering of microbial systems for the sustainable production of high-value kaurane diterpenoids and for the discovery of novel therapeutic agents. Further research is needed to fully elucidate the kinetic properties and regulatory mechanisms of all the enzymes in the pathway, which will undoubtedly pave the way for new innovations in biotechnology and medicine.
References
- 1. Probing the promiscuity of ent-kaurene oxidases via combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 4. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 6. Characterization of the kaurene oxidase CYP701A3, a multifunctional cytochrome P450 from gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii [frontiersin.org]
- 8. Hydroxylation of ent-kaurenoic acid to steviol in Stevia rebaudiana Bertoni--purification and partial characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. UDP-dependent glycosyltransferases involved in the biosynthesis of steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of cytochromes P450: products of bacterial recombinant expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization and Solubilization of Kaurenoic Acid Hydroxylase from Gibberella fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. UDP-Glo™ Glycosyltransferase Assay [promega.kr]
- 23. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2β,6β,16α-Trihydroxy-ent-kaurane 2-O-β-D-allopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside, a naturally occurring diterpenoid glycoside. The information presented is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on quantitative data, experimental procedures, and potential biological significance.
Chemical and Physical Properties
2β,6β,16α-Trihydroxy-ent-kaurane 2-O-β-D-allopyranoside is a complex natural product isolated from the rhizomes of the fern Pteris cretica.[1][2] Its structure consists of a tetracyclic ent-kaurane diterpenoid core functionalized with three hydroxyl groups and glycosidically linked to a β-D-allopyranose sugar moiety at the C-2 position. The stereochemistry of the hydroxyl groups is crucial for its identity and potential biological activity.
Table 1: Physicochemical Properties of 2β,6β,16α-Trihydroxy-ent-kaurane 2-O-β-D-allopyranoside
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₄O₈ | Supplier Data |
| Molecular Weight | 484.62 g/mol | Supplier Data |
| CAS Number | 195735-16-1 | Supplier Data |
| Appearance | White amorphous powder | Inferred from related compounds |
| Solubility | Soluble in methanol (B129727) | Inferred from isolation protocols |
Experimental Protocols
The isolation and characterization of 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside were first described by Murakami and colleagues in 1985.[1][2] The following is a generalized experimental workflow based on typical phytochemical isolation procedures for kaurane (B74193) glycosides from Pteris species.
Isolation of 2β,6β,16α-Trihydroxy-ent-kaurane 2-O-β-D-allopyranoside
Caption: Generalized workflow for the isolation of kaurane glycosides.
Detailed Steps:
-
Extraction: The dried and powdered rhizomes of Pteris cretica are exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity. The fraction containing the kaurane glycosides is typically found in the more polar extracts.
-
Chromatographic Separation: The target fraction is subjected to multiple steps of column chromatography. Initial separation is often performed on a silica gel column, eluting with a gradient of chloroform and methanol.
-
Purification: Fractions containing the desired compound are further purified using preparative high-performance liquid chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water mobile phase, to yield the pure 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside.
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as hydroxyl (-OH) and glycosidic (C-O-C) bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.
While the specific NMR data from the original 1985 publication by Murakami et al. is not readily accessible, analysis of related compounds from Pteris species provides expected chemical shift ranges for the kaurane skeleton and the allopyranoside moiety. For instance, the anomeric proton of the sugar is expected to appear as a doublet in the ¹H NMR spectrum, and the characteristic signals of the tetracyclic kaurane core can be identified in the ¹³C NMR spectrum.
Biological Activity and Potential Applications
The biological activities of 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside have not been extensively studied individually. However, the broader class of ent-kaurane diterpenoids isolated from Pteris species has demonstrated a range of interesting biological effects, suggesting potential avenues for future research and drug development.
Anti-Neuroinflammatory Activity
Several ent-kaurane diterpenoids from Pteris multifida have been shown to possess anti-neuroinflammatory properties. These compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells. This inhibition is a key indicator of anti-inflammatory potential and suggests that these compounds could be investigated as potential therapeutic agents for neurodegenerative diseases where inflammation plays a significant role.
Caption: Potential mechanism of anti-neuroinflammatory action.
This signaling diagram illustrates the hypothesis that kaurane glycosides may exert their anti-neuroinflammatory effects by inhibiting the production of nitric oxide in activated microglial cells, thereby reducing the overall inflammatory response in the central nervous system. Further research is needed to confirm this pathway for 2β,6β,16α-trihydroxy-ent-kaurane 2-O-β-D-allopyranoside specifically and to elucidate the precise molecular targets.
Conclusion
2β,6β,16α-Trihydroxy-ent-kaurane 2-O-β-D-allopyranoside is a structurally complex natural product with potential for further scientific investigation. While detailed characterization data is sparse in modern literature, its relationship to other bioactive kaurane glycosides from the Pteris genus makes it a compound of interest for natural product chemists and pharmacologists. Future research should focus on re-isolating or synthesizing this compound to fully characterize its physicochemical properties and to explore its biological activities, particularly in the area of anti-inflammatory and neuroprotective effects.
References
A Technical Guide to the Therapeutic Potential of Kaurane Glycosides
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kaurane-type diterpenes and their corresponding glycosides are a significant class of natural products exhibiting a wide spectrum of biological activities.[1] Biosynthesized from the cyclization of geranylgeranyl pyrophosphate, these tetracyclic compounds, characterized by a perhydrophenanthrene unit fused with a cyclopentane (B165970) ring, are predominantly isolated from plant families such as Asteraceae, Lamiaceae, and Isodon.[2][3] The addition of a glycosidic moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent kaurane (B74193) aglycone, often enhancing solubility and bioavailability, which in turn influences therapeutic efficacy.[4] This document provides a comprehensive technical overview of the promising therapeutic applications of kaurane glycosides, focusing on their anticancer, anti-inflammatory, neuroprotective, antiparasitic, and antibacterial properties. It includes quantitative data from key studies, detailed experimental methodologies, and visual representations of critical signaling pathways to support further research and development in this area.
Anticancer Applications
Ent-kaurane diterpenoids, a major subclass, have demonstrated significant anticancer potential against a range of cancers including lung, colon, breast, and liver cancer, both in vitro and in vivo.[2] Oridonin, a well-studied ent-kaurane, is currently in a Phase I clinical trial in China, highlighting the clinical relevance of this compound class.[5] The anticancer effects are largely mediated through the induction of apoptosis, cell cycle arrest, and autophagy, as well as the inhibition of metastasis.[2][5]
Mechanism of Action & Signaling Pathways
The anticancer activity of kaurane derivatives is often linked to the presence of an α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor.[6] This allows for interaction with nucleophilic groups in proteins, such as sulfhydryl groups, leading to the deactivation of key enzymes and an accumulation of reactive oxygen species (ROS), ultimately triggering apoptosis.[7]
Key molecular targets and pathways modulated by kaurane compounds include:
-
Apoptosis Induction: Modulation of the Bcl-2 family of proteins (e.g., decreasing Bcl-2, increasing Bax), leading to cytochrome c release from mitochondria and subsequent activation of caspase-3, -8, and -9, and PARP cleavage.[2][5]
-
Cell Cycle Arrest: Downregulation of key cell cycle proteins such as cyclin D1, c-Myc, CDK-2, and CDK-4, and upregulation of cell cycle inhibitors like p21 and p53.[5]
-
Metastasis Inhibition: Suppression of matrix metalloproteinases (MMP-2, MMP-9) and vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[2][5]
-
Autophagy Regulation: Modulation of key autophagy markers like LC-II and the mTOR signaling pathway.[5]
Quantitative Data: Cytotoxic Activity
The cytotoxic effects of various kaurane glycosides and their aglycones have been quantified against several human cancer cell lines.
| Compound Name/Derivative | Cancer Cell Line | Assay | IC50 Value | Reference |
| Diosmarioside D | Lung Adenocarcinoma (A549) | Cytotoxicity Assay | Strong Activity | [8] |
| Sugeroside 9 | Lung Adenocarcinoma (A549) | Cytotoxicity Assay | Strong Activity | [8] |
| 15,19-di-oxo atractyligenin (B1250879) amide (C8 chain) | Colon Cancer (HCT116) | Cell Viability | 5.35 µM (24h) | [6] |
| 15,19-di-oxo atractyligenin amide (C10 chain) | Colon Cancer (HCT116) | Cell Viability | 5.50 µM (24h) | [6] |
| Rearranged Diterpene 50 | Various Neoplastic Lines | Cytotoxicity Assay | 0.05 - 100 µM | [4] |
| Rearranged Diterpene 51 | Various Neoplastic Lines | Cytotoxicity Assay | 0.05 - 100 µM | [4] |
| Note: The original study described the activity as "strong" without providing a specific IC50 value. | ||||
| *Note: Included colon, lung, leukemia, melanoma, ovary, kidney, and prostate cell lines. |
Experimental Protocol: Cell Viability (MTT Assay)
This protocol is based on methodologies implied in studies assessing the cytotoxicity of kaurane derivatives.[6]
-
Cell Culture: Human cancer cells (e.g., HCT116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the kaurane glycoside test compounds (e.g., 10-300 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken for 10 minutes, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis from the dose-response curves.
Anti-inflammatory and Anti-Neuroinflammatory Applications
Kaurane diterpenes and their glycosides have demonstrated potent anti-inflammatory and anti-neuroinflammatory properties.[9][10] This activity is primarily attributed to their ability to suppress the production of key inflammatory mediators in immune cells like macrophages and microglia.[9][11]
Mechanism of Action & Signaling Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades (e.g., NF-κB) in cells like macrophages and microglia. This leads to the upregulation and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6.[10] Kaurane glycosides intervene in this process, significantly inhibiting the production of these mediators.[10][11]
Quantitative Data: Inhibition of Nitric Oxide (NO) Production
| Compound Source | Cell Line | IC50 Value (NO Inhibition) | Reference |
| Gochnatia decora (9 compounds) | RAW 264.7 | 0.042 - 8.22 µM | [9] |
| Pteris multifida (Compound 1) | BV-2 | 13.9 µM | [10] |
| Pteris multifida (Compound 7) | BV-2 | 10.8 µM | [10] |
Experimental Protocol: LPS-Induced NO Production in Macrophages
This protocol is a synthesis of methods used to evaluate the anti-inflammatory activity of kaurane compounds.[9][10]
-
Cell Culture: Murine macrophage cells (RAW 264.7) or microglia (BV-2) are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Seeding: Cells are plated in 96-well plates at a density of 5x10⁴ cells/well and incubated for 24 hours.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the kaurane glycoside. The cells are pre-treated for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and co-incubated with the test compound for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to the supernatant.
-
Incubation and Reading: The mixture is incubated at room temperature for 10 minutes in the dark. The absorbance is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated and used as an indicator of NO production. The inhibitory effect is calculated relative to the LPS-only treated group. A concurrent cell viability assay (e.g., MTT) is performed to rule out cytotoxicity.
Neuroprotective Applications
Kaurane diterpenes have shown potential in protecting neuronal cells from oxidative stress, a key factor in the pathology of several neurodegenerative diseases.[12]
Mechanism of Action & Signaling Pathways
The neuroprotective effects of kaurane diterpenes like linearol (B1675482) and sidol are mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Under conditions of oxidative stress (e.g., induced by H₂O₂), these compounds promote the translocation of Nrf2 into the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of protective antioxidant enzymes, including heme oxygenase-1 (HO-1), catalase (CAT), and superoxide (B77818) dismutase (SOD).[12] This enhanced antioxidant defense system counteracts ROS, reduces lipid peroxidation, and preserves cell viability.[12]
Quantitative Data: Neuroprotective Effects
Studies on human astrocytoma U373-MG cells pre-treated with kaurane diterpenes demonstrate significant protection against H₂O₂-induced oxidative stress.
| Compound | Concentration | Effect | Reference |
| Linearol | 5 and 10 µM | Increased cell viability, decreased intracellular ROS, restored antioxidant enzyme expression. | [12] |
| Sidol | 5 and 10 µM | Increased cell viability, decreased intracellular ROS, restored antioxidant enzyme expression. | [12] |
| Foliol | 5 and 10 µM | Less pronounced protective effects compared to linearol and sidol. | [12] |
Experimental Protocol: H₂O₂-Induced Oxidative Stress Model
This protocol is based on the methodology used to assess the neuroprotective effects of kaurane diterpenes.[12]
-
Cell Culture: Human astrocytoma cells (U373-MG) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in plates suitable for the planned downstream assays (e.g., 96-well for viability, 24-well for ROS measurement).
-
Pre-treatment: Cells are pre-treated for 24 hours with the kaurane diterpenes at desired concentrations (e.g., 5 and 10 µM).
-
Induction of Oxidative Stress: After pre-treatment, the medium is removed, and cells are exposed to a solution of H₂O₂ (e.g., 1 mM) for 30 minutes to induce oxidative damage.
-
Post-incubation: The H₂O₂ solution is removed, and cells are washed and incubated in fresh culture medium for a recovery period (e.g., 24 hours).
-
Endpoint Assays:
-
Cell Viability: Assessed using MTT or LDH release assays.
-
Intracellular ROS: Measured using fluorescent probes like DCFH-DA.
-
Antioxidant Enzyme Levels: Protein expression of enzymes like CAT, SOD, and HO-1 is quantified via Western Blot or ELISA.
-
Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) levels.
-
-
Data Analysis: Results from treated groups are compared to both the untreated control and the H₂O₂-only treated group to determine the protective effect.
Other Therapeutic Applications
Antiparasitic (Trypanocidal) Activity
Kaurane glycosides have shown notable activity against Trypanosoma cruzi, the agent of Chagas disease. The glycosidic portion appears to enhance the trypanocidal activity of the kaurane skeleton, possibly by improving transport across the parasite's cell membrane.[4]
Table 3: Trypanocidal Activity of Kaurane Derivatives
| Compound | Concentration Range | In Vitro Activity | In Vivo Activity | Reference |
|---|---|---|---|---|
| Glycoside 132 | 0.31 – 5.00 mM | Most active of derivatives tested | Trypanocidal | [1][4] |
| Methyl ester 128 | 0.31 – 5.00 mM | Trypanocidal | Trypanocidal | [1][4] |
| C19-methylester-C17-O-glucoside | Not specified | Active | Comparable to benznidazole (B1666585) |[14] |
Experimental Workflow: Synthesis and Evaluation of Trypanocidal Kaurane Glycosides
Antibacterial Activity
Certain ent-kaurane diterpenes have demonstrated moderate antibacterial activity, including against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[15][16] Importantly, some compounds exhibit synergistic effects when combined with conventional antibiotics, potentially offering a strategy to combat antibiotic resistance.[15]
Table 4: Antibacterial and Synergistic Activity of Ent-Kauranes
| Compound(s) | Bacterial Strain | MIC Value | Synergistic Effect (FICI*) with Antibiotic | Reference |
|---|---|---|---|---|
| Sigesbeckin A (1), Compound 5 | MRSA, VRE | 64 µg/mL | Not specified for these compounds alone | [15] |
| Compound 3 | MRSA | >64 µg/mL | FICI = 0.25 (with Doxorubicin) | [15] |
| Compound 11 | VRE | >64 µg/mL | FICI = 0.078 (with Doxorubicin) | [15] |
| Compounds 3, 5 | VRE | >64 µg/mL | FICI = 0.3125 (with Vancomycin) | [15] |
*FICI: Fractional Inhibitory Concentration Index. A value ≤ 0.5 indicates synergy.
Conclusion and Future Directions
Kaurane glycosides represent a structurally diverse and biologically active class of natural products with significant therapeutic potential. The evidence strongly supports their roles as lead compounds in the development of novel anticancer, anti-inflammatory, and neuroprotective agents. Their activity against challenging pathogens, including T. cruzi and resistant bacteria, further broadens their therapeutic scope.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of both the kaurane skeleton and the glycosidic moiety is needed to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: While key signaling pathways have been identified, a deeper understanding of the direct molecular targets is required.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to advance promising candidates toward clinical trials. Kaurenoic acid itself has shown some mutagenic potential, which must be carefully evaluated for any new derivative.[6]
-
Advanced Synthesis Methods: Developing more efficient and scalable chemical and enzymatic methods for glycosidation will be crucial for producing sufficient quantities for preclinical and clinical evaluation.[4]
By leveraging the information presented in this guide, researchers and drug development professionals can better navigate the promising landscape of kaurane glycosides as a source for next-generation therapeutics.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery | MDPI [mdpi.com]
- 8. Eight ent-Kaurane Diterpenoid Glycosides Named Diosmariosides A-H from the Leaves of Diospyros maritima and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and trypanocidal activity of ent-kaurane glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside from Pteris cretica
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of the ent-kaurane diterpenoid glycoside, 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, from plant material. The primary documented source of this natural product is the fern Pteris cretica.
Introduction
Ent-kaurane diterpenoids are a class of natural products known for their diverse and potent biological activities. This compound is a specific glycoside within this family, first isolated from the rhizomes of Pteris cretica[1]. While the specific bioactivities of this compound are not yet extensively documented, related ent-kaurane diterpenoids from Pteris species have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties[2][3]. This suggests that this compound may be a valuable target for further investigation in drug discovery programs.
This document outlines a generalized methodology for the extraction and purification of this compound, based on established protocols for isolating similar compounds from Pteris cretica.
Data Presentation
As specific quantitative data for the isolation of this compound is not available in the reviewed literature, the following table provides a template for researchers to record their own experimental data for comparison and optimization.
| Parameter | Value | Unit | Notes |
| Plant Material | |||
| Plant Species | Pteris cretica | - | Specify plant part (e.g., dried rhizomes, leaves) |
| Dry Weight of Plant Material | g | ||
| Extraction | |||
| Extraction Solvent | Methanol (B129727) (MeOH) | - | |
| Volume of Solvent | L | ||
| Extraction Duration | days | ||
| Weight of Crude MeOH Extract | g | ||
| Yield of Crude Extract | % | (Weight of Crude Extract / Dry Weight of Plant Material) x 100 | |
| Solvent Partitioning | |||
| Weight of Ethyl Acetate (B1210297) (EtOAc) Fraction | g | ||
| Weight of n-Butanol (n-BuOH) Fraction | g | ||
| Weight of Aqueous (H₂O) Fraction | g | ||
| Chromatographic Purification | |||
| Weight of Target Compound | mg | ||
| Overall Yield | % | (Weight of Target Compound / Dry Weight of Plant Material) x 100 | |
| Purity | % | Determined by HPLC or qNMR |
Experimental Protocols
The following protocols are based on the successful isolation of ent-kaurane diterpenoid glycosides from Pteris cretica. Optimization of chromatographic conditions may be required for the targeted isolation of this compound.
Plant Material Preparation
-
Obtain fresh or dried rhizomes or leaves of Pteris cretica.
-
If fresh, air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Macerate the powdered plant material (e.g., 459 g of dried leaves) in methanol (e.g., 15 L) at room temperature for an extended period (e.g., one week) to ensure thorough extraction[1].
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the methanol extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.
Solvent Partitioning
-
Suspend the crude methanol extract (e.g., 34 g) in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Collect each fraction (EtOAc, n-BuOH, and the remaining aqueous fraction) separately.
-
Concentrate each fraction using a rotary evaporator to obtain the respective dried fractions. The ent-kaurane glycosides are expected to be enriched in the more polar fractions, particularly the n-BuOH fraction.
Chromatographic Purification
A multi-step chromatographic approach is necessary to isolate the target compound to a high degree of purity.
-
Initial Column Chromatography:
-
Subject the n-BuOH fraction to column chromatography over a suitable stationary phase, such as Diaion HP-20 or silica (B1680970) gel.
-
Elute the column with a stepwise gradient of methanol in water (for reverse-phase) or ethyl acetate in n-hexane (for normal-phase), gradually increasing the polarity.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), visualizing with appropriate reagents (e.g., anisaldehyde-sulfuric acid spray followed by heating).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the compound of interest based on TLC analysis.
-
Further purify these fractions using preparative HPLC with a C18 column.
-
Employ a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water or methanol in water, for optimal separation.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Structure Elucidation
Confirm the identity and purity of the isolated compound using modern spectroscopic techniques:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Potential Signaling Pathway
While the specific mechanism of action for this compound is unknown, other ent-kaurane diterpenoids isolated from Pteris species have shown anti-neuroinflammatory activity by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells[2][3]. The diagram below illustrates this general anti-inflammatory signaling pathway.
Caption: Potential anti-inflammatory signaling pathway inhibited by ent-kaurane diterpenoids.
References
Application Notes and Protocols for the Purification of Kaurane Diterpenoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of kaurane (B74193) diterpenoid glycosides, a diverse group of natural products with significant biological activities and commercial applications. The protocols are compiled from various scientific sources and are intended to serve as a guide for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to Kaurane Diterpenoid Glycosides
Kaurane diterpenes are tetracyclic diterpenoids characterized by a perhydrophenanthrene unit fused to a cyclopentane (B165970) ring.[1][2] Their glycosidic forms, the kaurane diterpenoid glycosides, are found in a variety of plant species and exhibit a wide range of biological activities, from intensely sweet to highly toxic.[2][3] Notable examples include the sweeteners stevioside (B1681144) and rebaudioside A from Stevia rebaudiana, and the toxic compounds atractyloside (B1665827) and carboxyatractyloside (B560681) from the Atractylis and Xanthium genera.[4][5][6]
The purification of these compounds is a critical step for their structural elucidation, biological activity assessment, and commercial use. The choice of purification strategy depends on the specific compound, its concentration in the source material, and the desired level of purity. This document outlines common and effective techniques for their isolation and purification.
General Purification Workflow
The purification of kaurane diterpenoid glycosides typically follows a multi-step process, beginning with extraction from the plant matrix, followed by one or more chromatographic and/or crystallization steps. A generalized workflow is presented below.
Caption: Generalized workflow for the purification of kaurane diterpenoid glycosides.
Key Purification Techniques and Protocols
Extraction
The initial step involves extracting the glycosides from the dried and powdered plant material. The choice of solvent is crucial for efficient extraction.
Protocol 3.1.1: Hot Water Extraction of Steviol (B1681142) Glycosides [7][8]
This method is commonly used for the extraction of stevioside and rebaudioside A from Stevia rebaudiana leaves.
-
Preparation: Dry the Stevia leaves in the shade for 48 hours and grind them to a particle size of 400-500 μm.[7][8]
-
Extraction: Mix 50 g of the powdered leaves with 750 mL of water.[7]
-
Heating: Heat the mixture at 78°C for 4 hours with agitation.[7]
-
Filtration: After extraction, cool the mixture and filter it through a suitable filter medium (e.g., Whatman filter paper) to separate the leaf residue from the aqueous extract.[8]
-
Concentration (Optional): The extract can be concentrated under vacuum to reduce the volume.
Protocol 3.1.2: Methanolic Extraction [4]
Methanol (B129727) is another effective solvent for extracting kaurane diterpenoid glycosides.
-
Preparation: Prepare the plant material as described in Protocol 3.1.1.
-
Extraction: Macerate 100 g of the powdered plant material in 1 L of methanol at room temperature for 24 hours with occasional stirring.
-
Filtration: Filter the mixture to separate the plant residue.
-
Re-extraction: Repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Chromatographic Purification
Chromatography is the most powerful technique for separating individual kaurane diterpenoid glycosides from the crude extract.
Protocol 3.2.1: Column Chromatography with Adsorption Resins [4]
Adsorption resins like Amberlite XAD-7 are effective for the initial cleanup and separation of steviol glycosides.[4]
-
Column Packing: Prepare a glass column with Amberlite XAD-7 resin, ensuring the resin bed is well-packed and equilibrated with deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of water and load it onto the top of the column.
-
Washing: Wash the column with several column volumes of deionized water to remove highly polar impurities.
-
Elution: Elute the bound glycosides with a stepwise or gradient of methanol in water. Start with a low concentration of methanol (e.g., 20%) and gradually increase it to 100%.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling: Combine the fractions containing the target glycoside(s).
Protocol 3.2.2: High-Performance Liquid Chromatography (HPLC) [9][10]
HPLC is used for both analytical quantification and preparative purification to achieve high purity.
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed. The exact gradient will depend on the specific glycosides being separated.
-
Sample Preparation: Dissolve the partially purified sample from column chromatography in the mobile phase and filter it through a 0.45 µm filter.
-
Injection and Fractionation: Inject the sample onto the column and collect fractions based on the retention times of the target compounds.
-
Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Evaporate the solvent from the pure fractions to obtain the purified compound.
Crystallization
Crystallization is a final purification step to obtain highly pure kaurane diterpenoid glycosides, particularly for compounds that are abundant in the extract.
Protocol 3.3.1: Methanol-induced Crystallization of Stevioside [4]
-
Dissolution: Take the stevioside-rich fraction obtained from chromatography and dissolve it in a minimal amount of hot methanol.
-
Cooling: Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4°C) to induce crystallization.
-
Crystal Collection: Collect the formed crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain pure stevioside.[4]
Data Presentation
The following tables summarize quantitative data from various purification studies on steviol glycosides.
Table 1: Extraction and Purification Yields of Stevioside
| Starting Material (g) | Extraction Method | Purification Steps | Final Yield of Stevioside (mg) | Purity (%) | Reference |
| 100 | Water Extraction | Electrocoagulation, Ion Exchange, Activated Charcoal, Butanol Wash, Vacuum Evaporation | 496 | >90 (HPLC) | [7] |
| 100 | Pressurized Hot Water | Ultrafiltration, Nanofiltration | 9050 | 97.66 | [9] |
Table 2: HPLC Conditions for Kaurane Diterpenoid Glycoside Analysis
| Compound(s) | Column | Mobile Phase | Detection | Reference |
| Stevioside, Rebaudioside A | C18 | Acetonitrile:Water | UV | [9] |
| Atractyloside, Carboxyatractyloside | Reversed-phase | Gradient elution | High-Resolution Tandem Mass Spectrometry (HRMS/MS) | [5][10] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described purification protocols.
Diagram 1: Stevioside Purification Workflow
Caption: Workflow for the extraction and purification of stevioside from Stevia leaves.[7]
Diagram 2: General Chromatographic Purification Scheme
Caption: A general scheme for the chromatographic purification of kaurane diterpenoid glycosides.
Conclusion
The purification of kaurane diterpenoid glycosides is a multi-faceted process that can be tailored to the specific compound and the desired scale of operation. The protocols and data presented here provide a foundation for developing effective purification strategies. For novel compounds or complex mixtures, significant methods development and optimization will be required. The use of modern chromatographic techniques, such as HPLC and High-Speed Counter-Current Chromatography (HSCCC), can significantly improve the efficiency and yield of the purification process.[11]
References
- 1. Biological Template Based on ent-Kaurane Diterpenoid Glycosides for the Synthesis of Inorganic Porous Materials [scirp.org]
- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Atractyloside - Wikipedia [en.wikipedia.org]
- 6. Carboxyatractyloside - Wikipedia [en.wikipedia.org]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. academic.oup.com [academic.oup.com]
- 10. A validated method for quantifying atractyloside and carboxyatractyloside in blood by HPLC-HRMS/MS, a non-fatal case of intoxication with Atractylis gummifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a general protocol for the qualitative and quantitative analysis of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside using High-Performance Liquid Chromatography (HPLC). Due to the lack of a standardized, published method for this specific compound, this protocol is based on established methods for structurally similar kaurane (B74193) diterpenoid glycosides. The proposed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This note serves as a starting point for method development and validation for the analysis of this compound in various sample matrices.
Introduction
This compound is a diterpenoid glycoside with a kaurane skeleton. The analysis of such polar compounds is crucial for phytochemical studies, quality control of herbal medicines, and in the drug development process. HPLC is a powerful technique for the separation, identification, and quantification of these types of compounds. This application note outlines a suitable HPLC method that can be adapted and validated for the specific analysis of this compound.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Note: A visual representation of the chemical structure would be placed here.
Molecular Formula: C₂₆H₄₄O₈ Molecular Weight: 484.62 g/mol
Experimental Protocol: HPLC Analysis
This protocol describes a general procedure for the HPLC analysis of this compound. Note: This method should be validated for the specific matrix and concentration range of interest.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Acetic acid (optional, for mobile phase modification)
-
Sample diluent: Methanol or a mixture of Methanol and Water
2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
3. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
4. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to appropriate concentrations for creating a calibration curve.
-
Sample Preparation (from a plant matrix - hypothetical):
-
Accurately weigh the powdered plant material.
-
Perform ultrasound-assisted extraction with methanol or ethanol (B145695) for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
Data Presentation
As no specific quantitative data for the HPLC analysis of this compound is currently available in the public domain, the following table is a template that should be populated during method validation.
Table 1: Method Validation Parameters (Template)
| Parameter | Expected Range/Value |
| Retention Time (min) | To be determined |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery (%) | 98 - 102% |
Mandatory Visualizations
Application Notes & Protocols: NMR Spectroscopy for the Structural Elucidation of Kaurane Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kaurane (B74193) glycosides are a class of diterpenoids characterized by a tetracyclic kaurane skeleton linked to one or more sugar moieties. These natural products, frequently isolated from plants like the Stevia genus, exhibit a wide range of biological activities and are of significant interest in drug discovery and development. The structural complexity, including the intricate stereochemistry of the aglycone and the variability in sugar composition and linkage, makes their characterization a challenging task. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the unambiguous structural elucidation of these molecules. This document provides detailed application notes and protocols for employing a suite of 1D and 2D NMR experiments to determine the complete structure of kaurane glycosides.
Overall Experimental Workflow
The structural elucidation of a novel kaurane glycoside follows a systematic workflow. It begins with the isolation and purification of the compound, followed by a series of NMR experiments. The data from these experiments are then integrated to assemble the final structure piece by piece.
Experimental Protocols
Detailed methodologies for key NMR experiments are crucial for obtaining high-quality data. Modern NMR spectrometers (500 MHz or higher), preferably equipped with a cryoprobe, are recommended for improved sensitivity and resolution, especially for samples available in small quantities.
Sample Preparation
-
Sample Quantity: Dissolve 5-10 mg of the purified kaurane glycoside in 0.5-0.6 mL of a suitable deuterated solvent.
-
Solvent Selection: Pyridine-d₅ and Methanol-d₄ (CD₃OD) are commonly used solvents. Pyridine-d₅ is excellent for resolving hydroxyl protons of the sugar units, while CD₃OD is also effective and can be easier to handle.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent signal can be used for referencing (e.g., CD₃OD: δH 3.31, δC 49.0).
-
Filtration: Ensure the solution is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.
1D NMR Spectroscopy
A. ¹H NMR (Proton NMR)
-
Purpose: Provides initial information on the number and types of protons (olefinic, methyl, oxymethine, anomeric), their electronic environment, and scalar couplings.
-
Protocol:
-
Acquire a standard 1D ¹H spectrum.
-
Key parameters: spectral width (~12 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
Identify characteristic signals:
-
Aglycone: Methyl singlets (δ 0.8-1.5), olefinic protons (if present, e.g., exocyclic methylene (B1212753) in steviol (B1681142) at δ ~4.8-5.0).
-
Sugars: Anomeric protons (δ 4.5-6.5), other sugar protons (δ 3.0-4.5). The coupling constant (J) of the anomeric proton is critical for determining its configuration: a large J value (7-9 Hz) indicates a β-anomeric proton, while a smaller J value (2-4 Hz) suggests an α-anomeric proton.
-
-
B. ¹³C NMR & DEPT (Carbon NMR)
-
Purpose: Determines the number of carbon atoms and their types (C, CH, CH₂, CH₃).
-
Protocol:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire DEPT-135 and/or DEPT-90 spectra. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.
-
Key parameters: spectral width (~220 ppm), sufficient number of scans for adequate sensitivity (can be time-consuming).
-
Identify characteristic signals:
-
Aglycone: Carbonyls (δ > 170), olefinic carbons (δ 100-160), quaternary carbons, and aliphatic carbons.
-
Sugars: Anomeric carbons (δ 95-110), other oxygenated carbons (δ 60-85).
-
-
2D NMR Spectroscopy
A. ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: Identifies proton-proton scalar coupling networks (J-coupling), typically through 2-3 bonds. It is essential for tracing the connectivity within the aglycone rings and within each individual sugar unit.
-
Protocol: Acquire a standard gradient-selected COSY (gCOSY) experiment. Cross-peaks in the 2D map connect protons that are coupled to each other.
B. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Correlates each proton with its directly attached carbon atom (¹JCH). This is a highly sensitive experiment that allows for the unambiguous assignment of protonated carbons.
-
Protocol: Acquire a standard gradient-selected HSQC experiment. Each cross-peak represents a direct C-H bond.
C. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: This is arguably the most critical experiment for elucidating the overall structure. It shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds, ²JCH and ³JCH). It is used to connect the fragments identified by COSY and to establish the linkage points between the aglycone and the sugar moieties, as well as between the sugar units themselves.
-
Protocol: Acquire a standard gradient-selected HMBC experiment. The long-range coupling delay should be optimized for typical ²JCH and ³JCH values (e.g., 8 Hz).
D. NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: Identifies protons that are close in space, irrespective of through-bond connectivity. This is crucial for determining the relative stereochemistry of the molecule. NOESY is suitable for small to medium-sized molecules, while ROESY is often better for molecules in the intermediate size range where the NOE can be zero.
-
Protocol: Acquire a standard 2D NOESY or ROESY experiment with an appropriate mixing time (e.g., 300-800 ms (B15284909) for NOESY) to allow for the buildup of cross-relaxation. Cross-peaks indicate spatial proximity.
Data Analysis and Structure Assembly
The elucidation process is a stepwise puzzle-solving approach.
Step 1: Assembling the Kaurane Skeleton:
-
Use COSY data to establish proton-proton connectivities within the ring systems (e.g., H-1/H-2, H-5/H-6, H-9/H-11/H-12).
-
Use HMBC correlations from the characteristic methyl protons (H₃-18, H₃-19, H₃-20) to nearby quaternary and methine carbons to connect the different spin systems and confirm the tetracyclic kaurane framework. For example, correlations from H₃-20 to C-1, C-5, C-9, and C-10 are diagnostic.
Step 2: Identifying Sugar Units:
-
Starting from each anomeric proton (identified in the ¹H spectrum), use COSY to trace the complete spin system of each sugar ring.
-
Confirm the anomeric configuration (α/β) using the J-coupling of the anomeric proton (H-1').
-
Assign all ¹H and ¹³C signals for each sugar using a combination of COSY and HSQC .
Step 3: Determining Glycosylation Linkages:
-
The key to connecting the structure is the long-range HMBC experiment.
-
Aglycone-Sugar Linkage: Look for a correlation from the anomeric proton of a sugar (e.g., H-1' of Glc I) to a carbon of the aglycone (e.g., C-13 or C-19). This unambiguously establishes the attachment point.
-
Interglycosidic Linkage: A correlation from an anomeric proton of one sugar (e.g., H-1'' of Glc II) to a carbon of another sugar (e.g., C-2' of Glc I) defines the linkage between them (e.g., a 1→2 linkage).
Application Notes and Protocols for the Mass Spectrometry Fragmentation of Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mass spectrometric behavior of kaurane (B74193) diterpenoids, a diverse class of natural products with significant biological activities. The following sections detail common fragmentation patterns observed in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with detailed experimental protocols for their analysis.
Introduction to Kaurane Diterpenoids
Kaurane diterpenoids are tetracyclic compounds based on the kaurane skeleton. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The structural diversity within this class of compounds arises from various substitutions and stereochemical arrangements on the core kaurane framework. Mass spectrometry is a crucial tool for the structural elucidation and quantification of these compounds in complex matrices.
Mass Spectrometry Fragmentation of Kaurane Diterpenoids
The fragmentation of kaurane diterpenoids in mass spectrometry is highly dependent on the ionization technique employed and the structural features of the molecule, such as the presence of hydroxyl, carboxyl, and acetyl groups.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI-MS/MS is a soft ionization technique widely used for the analysis of kaurane diterpenoids. The fragmentation patterns are often characterized by neutral losses of small molecules.
A notable characteristic of some kaurane diterpenoids, such as ent-kaurenoic acid, is their resistance to fragmentation in negative ion ESI-MS/MS, which can be exploited for their selective quantification using a "pseudo Multiple Reaction Monitoring (MRM)" approach where the precursor and product ions are the same.[1][2][3]
Common Neutral Losses in ESI-MS/MS:
-
Loss of H₂O (18 Da): Common for compounds containing hydroxyl groups.
-
Loss of CO (28 Da): Often observed from structures with certain carbonyl functionalities.
-
Loss of CH₂O (30 Da): A predominant loss for the enmein (B198249) type of ent-kauranes in negative ion mode.[4]
-
Loss of CO₂ (44 Da): A typical fragmentation for kaurane diterpenoids possessing a carboxylic acid group. For the enmein type of ent-kauranes, losses of CH₂O and CO₂ are predominant in negative ion mode, while the loss of CO₂ is characteristic for the spiro-lactone type in positive ion mode.[4]
-
Loss of AcOH (60 Da): Characteristic for acetylated kaurane diterpenoids.[4]
Fragmentation of Steviol (B1681142) Glycosides: Steviol glycosides, which are glycosides of the kaurane diterpene steviol, exhibit characteristic fragmentation patterns involving the cleavage of glycosidic bonds.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile kaurane diterpenoids, derivatization, typically silylation, is required to increase their volatility and thermal stability.[7][8][9] The fragmentation in electron ionization (EI) GC-MS is more extensive than in ESI-MS and can provide detailed structural information.
Quantitative Analysis of Kaurane Diterpenoids by LC-MS/MS
The following table summarizes the quantitative parameters for the analysis of steviol and its glycosides, which are representative kaurane derivatives, using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).[10]
| Compound | Linear Range (mg/g) | LOD (ng/mL) | LOQ (ng/mL) | Precision (RSD%) | Accuracy (%) |
| Stevioside | 40 - 180 | 15 | - | < 4.3 | 89 - 103 |
| Rebaudioside A | 40 - 180 | 50 | - | < 4.3 | 89 - 103 |
| Steviolbioside | 40 - 180 | 10 | - | < 4.3 | 89 - 103 |
| Steviol | 40 - 180 | 1 | - | < 4.3 | 89 - 103 |
Experimental Protocols
Protocol for LC-MS/MS Analysis of Kaurane Diterpenoids
This protocol is a general guideline for the analysis of kaurane diterpenoids in plant extracts. Optimization may be required for specific compounds and matrices.
4.1.1. Sample Preparation
-
Extraction: Extract the plant material with a suitable solvent such as methanol (B129727) or ethanol.
-
Solid-Phase Extraction (SPE) Cleanup: Use a C18 SPE cartridge to remove interfering compounds.
-
Final Solution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
4.1.2. LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: HSS C18 (150 mm x 2.1 mm, 1.8 µm)[10]
-
Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of A, gradually increasing the percentage of B to elute the compounds.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
-
MS System: Triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Ionization Mode: Positive and/or negative, depending on the target analytes.
-
Capillary Voltage: 3 - 4 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Temperature: 350 - 450 °C
-
Cone Gas Flow: 50 - 100 L/h
-
Desolvation Gas Flow: 600 - 800 L/h
-
Collision Energy: Optimize for each compound, typically in the range of 10 - 40 eV.
Protocol for GC-MS Analysis of Kaurane Diterpenoids
This protocol outlines a general procedure for the GC-MS analysis of kaurane diterpenoids, including a derivatization step.
4.2.1. Sample Preparation and Derivatization
-
Extraction: Extract the sample with a non-polar solvent like hexane (B92381) or dichloromethane.
-
Derivatization (Silylation):
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of BSTFA + TMCS.[7][9]
-
Heat the mixture at 60-80 °C for 30-60 minutes.
-
The resulting solution containing the silylated derivatives is ready for GC-MS analysis.
-
4.2.2. GC-MS Parameters
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Injector Temperature: 250 - 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 - 100 °C, hold for 1-2 min.
-
Ramp: 10 - 20 °C/min to 280 - 300 °C.
-
Hold: 5 - 10 min at the final temperature.
-
-
MS System: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 200 - 230 °C
-
Transfer Line Temperature: 280 - 300 °C
-
Scan Range: m/z 40 - 600
Visualizations of Fragmentation Pathways and Workflows
The following diagrams illustrate typical fragmentation pathways and experimental workflows for the analysis of kaurane diterpenoids.
Caption: Fragmentation of a kaurane diterpenoid with a carboxylic acid.
Caption: Fragmentation of an acetylated kaurane diterpenoid.
Caption: A typical workflow for the LC-MS/MS analysis of kaurane diterpenoids.
Caption: A typical workflow for the GC-MS analysis of kaurane diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectral analysis of some derivatives and in vitro metabolites of steviol, the aglycone of the natural sweeteners, stevioside, rebaudioside A, and rubusoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem mass spectrometric fragmentation patterns of known and new steviol glycosides with structure proposals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. brjac.com.br [brjac.com.br]
- 10. Evaluation of steviol and its glycosides in Stevia rebaudiana leaves and commercial sweetener by ultra-high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
Disclaimer: To date, specific in vitro cytotoxicity data for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside has not been extensively published. The following application notes and protocols are based on established methodologies for the assessment of cytotoxicity of related kaurane-type diterpenoids and diterpenoid glycosides. These protocols provide a framework for researchers to design and conduct their own cytotoxicity studies for the compound of interest.
Introduction
Kaurane-type diterpenoids are a class of natural products that have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] The glycosylation of these diterpenoids can influence their pharmacokinetic and pharmacodynamic properties, potentially enhancing their therapeutic index.[4][5][6] This document outlines a detailed protocol for assessing the in vitro cytotoxicity of this compound, a kaurane (B74193) diterpenoid glycoside, using the widely accepted MTT assay. Additionally, a general overview of the apoptotic signaling pathway, a common mechanism of action for cytotoxic natural products, is provided.
Data Presentation: Cytotoxicity of Related Kaurane Diterpenoids
To provide a contextual reference for the potential cytotoxic activity of this compound, the following table summarizes the IC50 values of several other kaurane diterpenoids against various human cancer cell lines.
| Compound Name | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| ent-kaurenoic acid | MDA-MB-231 | Breast Adenocarcinoma | Not specified, but showed activity | [1] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 | Hepatocellular Carcinoma | 27.3 ± 1.9 | |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 | Hepatocellular Carcinoma | 24.7 ± 2.8 | [7] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 | Alveolar Basal Epithelial | 30.7 ± 1.7 | [7] |
| Annoglabasin H | LU-1 | Human Lung Cancer | 3.7 - 4.6 | |
| MCF-7 | Breast Cancer | 3.7 - 4.6 | [8] | |
| SK-Mel2 | Skin Melanoma | 3.7 - 4.6 | [8] | |
| KB | Oral Epidermoid Carcinoma | 3.7 - 4.6 | [8] | |
| Salvia cavaleriei Diterpenoids (compounds 1, 3, 6-10, 12, 15) | HL-60 | Promyelocytic Leukemia | 0.65 - 6.4 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.65 - 6.4 | [2] | |
| A-549 | Lung Carcinoma | 0.65 - 6.4 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 0.65 - 6.4 | [2] | |
| SW480 | Colorectal Adenocarcinoma | 0.65 - 6.4 | [2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[9][10] It measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell line(s) of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium until approximately 80% confluent.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the compound) and a negative control (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Modulation of apoptotic pathways triggered by cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Anti-inflammatory Activity Screening of Kaurane Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kaurane (B74193) diterpenoids are a class of natural products that have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory properties.[1] These compounds have been shown to modulate key inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory therapeutics.[2] This document provides detailed application notes and standardized protocols for screening the anti-inflammatory activity of kaurane compounds, focusing on their effects on nitric oxide (NO) production, pro-inflammatory cytokine release, and the nuclear factor-kappa B (NF-κB) signaling pathway.
Data Presentation: Anti-inflammatory Activity of Kaurane Compounds
The following tables summarize the inhibitory effects of various kaurane diterpenoids on key inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) Production by Kaurane Compounds in LPS-stimulated Macrophages
| Compound Name | Source Organism | Cell Line | IC50 (µM) | Reference |
| Kamebakaurin | - | Various | - | [3] |
| Compound 1 | Isodon serra | BV-2 | 15.6 | [4] |
| Compound 9 | Isodon serra | BV-2 | 7.3 | [4] |
| Bezerraditerpene A | Erythroxylum bezerrae | RAW 264.7 | 3.21-3.76 | [5][6] |
| Bezerraditerpene B | Erythroxylum bezerrae | RAW 264.7 | 3.21-3.76 | [5][6] |
| ent-kaur-16-ene-3β,15β-diol | Erythroxylum bezerrae | RAW 264.7 | 3.21-3.76 | [5][6] |
| Xerophilusin A | Isodon xerophylus | RAW 264.7 | 0.60 | [7] |
| Xerophilusin B | Isodon xerophylus | RAW 264.7 | 0.23 | [7] |
| Longikaurin B | Isodon xerophylus | RAW 264.7 | 0.44 | [7] |
| Xerophilusin F | Isodon xerophylus | RAW 264.7 | 0.67 | [7] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Kaurane Compounds in LPS-stimulated Macrophages
| Compound Name | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Cell Line | Reference |
| ent-17-hydroxy-15-oxokauran-19-oic acid | Significant Inhibition | Significant Inhibition | Significant Inhibition | RAW 264.7 | [8] |
| ent-15α-hydroxy-16-kauran-19-oic acid | Significant Inhibition | Significant Inhibition | Significant Inhibition | RAW 264.7 | [8] |
| Bezerraditerpene A | Decreased Levels | Decreased Levels | - | RAW 264.7 | [5][6] |
| Bezerraditerpene B | Decreased Levels | Decreased Levels | - | RAW 264.7 | [5][6] |
| ent-kaur-16-ene-3β,15β-diol | Decreased Levels | Decreased Levels | - | RAW 264.7 | [5][6] |
| Noueinsiancin F | Down-regulated protein expression | Down-regulated protein expression | - | RAW 264.7 | [9] |
| Noueinsiancin G | Down-regulated protein expression | Down-regulated protein expression | - | RAW 264.7 | [9] |
| Compound 1 | Inhibited Production | Inhibited Production | Inhibited Production | BV-2 | [10] |
| Compound 7 | Inhibited Production | Inhibited Production | Inhibited Production | BV-2 | [10] |
Table 3: Effects of Kaurane Compounds on the NF-κB Signaling Pathway
| Compound Name | Effect on NF-κB Pathway | Target Protein(s) | Reference |
| Kamebakaurin | Inhibits NF-κB activation by directly targeting DNA-binding activity of p50. | p50 | [3] |
| ent-17-hydroxy-15-oxokauran-19-oic acid | Blocked LPS-induced phosphorylation of NF-κB. | NF-κB | [8] |
| ent-15α-hydroxy-16-kauran-19-oic acid | Blocked LPS-induced phosphorylation of NF-κB. | NF-κB | [8] |
| ent-kaurene (B36324) diterpenes | Inhibit NF-κB and IκB kinase (IKK) activation. Inhibit NF-κB-inducing kinase (NIK). | IKK, NIK | [11] |
| Xerophilusins A, B, C, and F | Inhibited LPS-induced degradation of IκB and p65 translocation from the cytoplasm to the nucleus. | IκB, p65 | [7] |
Experimental Protocols
Herein are detailed protocols for the principal assays used to screen for anti-inflammatory activity.
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the concentration of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.[12]
Materials:
-
RAW 264.7 murine macrophage cells
-
24-well or 96-well tissue culture plates
-
Complete RPMI medium
-
Lipopolysaccharide (LPS)
-
Kaurane compounds of interest
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well (1 x 10^5 cells/mL) or 96-well plate (1 x 10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12][13]
-
Treatment: Pre-treat the cells with various concentrations of the kaurane compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.[13] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix equal volumes of the supernatant and the Griess reagent (prepared by mixing equal volumes of Reagent A and Reagent B immediately before use).[12]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[12]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines like TNF-α, IL-6, and IL-1β in cell culture supernatants.[14][15][16]
Materials:
-
Cell culture supernatants (from Protocol 1)
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants as described in the NO production assay.
-
ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. A general sandwich ELISA protocol involves the following steps:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate.
-
Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples based on the standard curve generated with recombinant cytokines.
Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway
Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB signaling pathway, such as IKK, IκBα, and p65.[17][18]
Materials:
-
RAW 264.7 cells
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of IKK, IκBα, p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with kaurane compounds and stimulate with LPS as described previously.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[18] Collect the cell lysates and determine the protein concentration using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[18] Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of ent-kaurene derivatives. | Semantic Scholar [semanticscholar.org]
- 3. Kaurane diterpene, kamebakaurin, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytokine measurement using ELISA [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Testing of Diterpenoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial properties of diterpenoid glycosides. The methodologies outlined are essential for the screening and characterization of these natural products as potential novel antimicrobial agents.
Introduction
Diterpenoid glycosides are a diverse class of natural compounds found in various plants, fungi, and marine organisms.[1] They consist of a twenty-carbon diterpene core linked to one or more sugar moieties. This unique structural combination often imparts significant biological activities, including antimicrobial effects against a broad spectrum of pathogens.[1][2] The increasing prevalence of antimicrobial resistance necessitates the exploration of new therapeutic agents, and diterpenoid glycosides represent a promising avenue of research.
The primary mechanism of antimicrobial action for many terpenoids, including diterpenes, involves the disruption of the microbial cell membrane.[3][4][5] Their lipophilic diterpene core can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3][6] This disruption can also interfere with membrane-embedded proteins and critical cellular processes such as energy metabolism.[6]
This document details standardized protocols for evaluating the antimicrobial efficacy of diterpenoid glycosides, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the kinetics of microbial killing.
Data Presentation: Antimicrobial Activity of Diterpenoid Glycosides
The following tables summarize the antimicrobial activity of selected diterpenoid glycosides against various microbial strains. This data is compiled from published scientific literature and serves as a reference for their potential efficacy.
Table 1: Antibacterial Activity of Diterpenoid Glycosides (MIC in µg/mL)
| Compound Name | Diterpenoid Class | Source Organism | Bacterial Strain | MIC (µg/mL) | Reference |
| Lemnabourside H | Bicyclic Diterpene Glycoside | Lemnalia bournei (Soft Coral) | Staphylococcus aureus | 16 | [7] |
| Lemnabourside I | Bicyclic Diterpene Glycoside | Lemnalia bournei (Soft Coral) | Staphylococcus aureus | 32 | [7] |
| Known Lemnabourside | Bicyclic Diterpene Glycoside | Lemnalia bournei (Soft Coral) | Staphylococcus aureus | 4 | [7] |
| Lemnabourside H | Bicyclic Diterpene Glycoside | Lemnalia bournei (Soft Coral) | Bacillus subtilis | 32 | [7] |
| Lemnabourside I | Bicyclic Diterpene Glycoside | Lemnalia bournei (Soft Coral) | Bacillus subtilis | 64 | [7] |
| Known Lemnabourside | Bicyclic Diterpene Glycoside | Lemnalia bournei (Soft Coral) | Bacillus subtilis | 8 | [7] |
| Acanthoic acid | Diterpenoid | Aralia continentalis | Streptococcus mutans | 4 | [7] |
| Continentalic acid | Diterpenoid | Aralia continentalis | Streptococcus mutans | 4 | [7] |
| Kaurenoic acid | Diterpenoid | Aralia continentalis | Streptococcus mutans | 4 | [7] |
Table 2: Antifungal Activity of Terpenoid Glycosides (MIC in µg/mL)
| Compound Name | Terpenoid Class | Source Organism | Fungal Strain | MIC (µg/mL) | Reference |
| Glinusopposide B | Triterpenoid Saponin | Glinus oppositifolius | Microsporum gypseum | 7.1 (µM) | [8] |
| Glinusopposide Q | Triterpenoid Saponin | Glinus oppositifolius | Microsporum gypseum | 6.7 (µM) | [8] |
| Glinusopposide T | Triterpenoid Saponin | Glinus oppositifolius | Microsporum gypseum | 6.8 (µM) | [8] |
| Glinusopposide U | Triterpenoid Saponin | Glinus oppositifolius | Microsporum gypseum | 11.1 (µM) | [8] |
| Glinusopposide B | Triterpenoid Saponin | Glinus oppositifolius | Trichophyton rubrum | 14.3 (µM) | [8] |
| Glinusopposide Q | Triterpenoid Saponin | Glinus oppositifolius | Trichophyton rubrum | 13.4 (µM) | [8] |
| Glinusopposide T | Triterpenoid Saponin | Glinus oppositifolius | Trichophyton rubrum | 11.9 (µM) | [8] |
| Glinusopposide U | Triterpenoid Saponin | Glinus oppositifolius | Trichophyton rubrum | 13.0 (µM) | [8] |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are adapted for the specific characteristics of diterpenoid glycosides, which may have limited solubility in aqueous media.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a diterpenoid glycoside that inhibits the visible growth of a microorganism.[9][10]
Materials:
-
Diterpenoid glycoside of interest
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Solvent for dissolving the diterpenoid glycoside (e.g., DMSO, ethanol)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth medium with solvent)
Protocol:
-
Preparation of Diterpenoid Glycoside Stock Solution: Dissolve the diterpenoid glycoside in a suitable solvent to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Preparation of Microbial Inoculum: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[9]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the diterpenoid glycoside stock solution in the broth medium to obtain a range of concentrations. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing the diluted compound. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Positive Control: A well containing a known antibiotic or antifungal agent.
-
Negative Control (Growth Control): A well containing the microbial inoculum and the solvent used to dissolve the compound (at the same concentration as in the test wells).
-
Sterility Control: A well containing only the sterile broth medium.
-
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 30°C or 35°C for fungi) for 18-24 hours.[10][11]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the diterpenoid glycoside at which no visible growth is observed.[10] A spectrophotometer can also be used to measure the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is a continuation of the MIC test and determines the lowest concentration of the diterpenoid glycoside that kills 99.9% of the initial microbial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette and spreader
Protocol:
-
Subculturing: From the wells of the completed MIC plate that show no visible growth, take a 10-20 µL aliquot.
-
Plating: Spread the aliquot onto the surface of an appropriate agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the diterpenoid glycoside that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Disk Diffusion Assay
This is a qualitative or semi-quantitative method to screen for the antimicrobial activity of diterpenoid glycosides.[12][13]
Materials:
-
Diterpenoid glycoside solution of known concentration
-
Sterile filter paper disks (6 mm in diameter)
-
Agar plates with the appropriate medium
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile swabs
-
Positive control (disk with a standard antibiotic)
-
Negative control (disk with the solvent)
Protocol:
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of the diterpenoid glycoside solution (e.g., by adding 20 µL of the solution to each disk).[13] Allow the solvent to evaporate completely.
-
Placement of Disks: Place the impregnated disks, along with the positive and negative control disks, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Time-Kill Kinetic Assay
This assay provides information on the rate at which a diterpenoid glycoside kills a microbial population over time.[14][15][16]
Materials:
-
Diterpenoid glycoside solution
-
Standardized microbial inoculum
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Protocol:
-
Assay Setup: Prepare flasks or tubes containing the broth medium and the diterpenoid glycoside at various concentrations (e.g., 1x, 2x, and 4x the MIC).[14]
-
Inoculation: Inoculate each flask with the standardized microbial suspension to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL. Include a growth control flask without the compound.
-
Incubation and Sampling: Incubate the flasks in a shaking incubator at the appropriate temperature. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[14][15]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto agar plates and incubate.
-
Data Analysis: After incubation, count the colonies on the plates to determine the number of viable cells (CFU/mL) at each time point for each concentration. Plot the log₁₀ CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Visualizations
Proposed Mechanism of Action of Diterpenoids on Bacterial Cell Membrane
Diterpenoids are thought to exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to a cascade of events that result in cell death. This process involves the intercalation of the lipophilic diterpene into the lipid bilayer, which alters membrane fluidity and integrity. This disruption affects various cellular processes, including the synthesis of fatty acids and cell division, and can lead to the downregulation of genes involved in biofilm formation.[7]
Caption: Proposed mechanism of diterpenoid glycoside action on bacterial cells.
General Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for screening natural products like diterpenoid glycosides for antimicrobial activity, starting from preliminary screening to more detailed characterization of their efficacy.
Caption: Workflow for antimicrobial activity screening of diterpenoid glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and Membrane Disrupting Activities of a Peptide Derived from the Human Cathelicidin Antimicrobial Peptide LL37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Disruption of the Cytoplasmic Membrane Structure and Barrier Function Underlies the Potent Antiseptic Activity of Octenidine in Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Setting the Stage: Essential Materials and Methods for Disc Diffusion Testing of Plant Extracts [plantextractwholesale.com]
- 13. asm.org [asm.org]
- 14. benchchem.com [benchchem.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nelsonlabs.com [nelsonlabs.com]
Synthesis of Kaurane Glycoside Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of kaurane (B74193) glycoside derivatives, a class of compounds with significant therapeutic potential. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Kaurane-type diterpenes and their glycoside derivatives are natural products exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The glycosylation of the kaurane scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their solubility and biological activity.[1][3] This document outlines established chemical and enzymatic methods for the synthesis of kaurane glycoside derivatives, presents quantitative data on their biological activity, and illustrates the key signaling pathways involved in their anticancer effects.
Data Presentation: Anticancer Activity of Kaurane Glycoside Derivatives
The following tables summarize the cytotoxic activities (IC50 values) of various synthetic kaurane glycoside derivatives against a panel of human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of novel, potent anticancer agents.
Table 1: Cytotoxicity of Kaurane Glycoside Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Atractyligenin Amide Derivative 24 | HCT116 (Colon) | 5.35 | [1] |
| Atractyligenin Amide Derivative 25 | HCT116 (Colon) | 5.50 | [1] |
| Steviol (B1681142) Derivative 1b | HepG2 (Liver) | 0.12 | [4] |
| Bel-7402 (Liver) | 0.91 | [4] | |
| A549 (Lung) | 0.35 | [4] | |
| MCF-7 (Breast) | 0.08 | [4] | |
| MDA-MB-231 (Breast) | 0.07 | [4] | |
| Steviol Derivative 3c | HepG2 (Liver) | 0.01 | [4] |
Table 2: Cytotoxicity of Stevioside and its Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Stevioside | HeLa (Cervical) | >1000 | [1] |
| MiaPaca-2 (Pancreatic) | >1000 | [1] | |
| HCT116 (Colon) | >1000 | [1] | |
| Isosteviol | HL60 (Leukemia) | 15.6 | [1] |
| A549 (Lung) | 25.4 | [1] | |
| AZ521 (Gastric) | 22.8 | [1] | |
| SK-BR-3 (Breast) | 28.9 | [1] |
Experimental Protocols
This section provides detailed methodologies for the chemical and enzymatic synthesis of kaurane glycoside derivatives, as well as their purification.
General Experimental Workflow
The synthesis of kaurane glycoside derivatives typically follows a multi-step process, as illustrated in the workflow diagram below. This involves the isolation or synthesis of the kaurane aglycone, followed by a glycosylation reaction and subsequent purification of the desired glycoside.
Protocol 1: Chemical Synthesis via Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds.[5][6] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[5][6]
Materials:
-
Kaurane aglycone (e.g., Steviol)
-
Acetobromo-α-D-glucose (or other glycosyl halide)
-
Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous methanol (B129727) (MeOH)
-
Triethylamine (Et₃N)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Glycosyl Donor (Acetobromo-α-D-glucose): This can be prepared from glucose pentaacetate and HBr in acetic acid. Ensure the glycosyl bromide is freshly prepared or properly stored to maintain its reactivity.
-
Glycosylation Reaction:
-
Dissolve the kaurane aglycone (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add the promoter (e.g., Ag₂O, 1.5 equivalents).
-
To this suspension, add a solution of acetobromo-α-D-glucose (1.2 equivalents) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture in the dark at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with DCM.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetylated glycoside.
-
-
Deacetylation:
-
Dissolve the crude acetylated glycoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) or a few drops of triethylamine.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120) or a few drops of acetic acid.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude kaurane glycoside by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate (B1210297) in hexane) to afford the pure product.
-
-
Characterization:
-
Confirm the structure of the synthesized kaurane glycoside derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
-
Protocol 2: Enzymatic Synthesis using UDP-Glycosyltransferases (UGTs)
Enzymatic glycosylation offers high regio- and stereoselectivity under mild reaction conditions, making it an attractive alternative to chemical methods.[7][8] Uridine diphosphate-glycosyltransferases (UGTs) are commonly employed for this purpose.[7][9]
Materials:
-
Kaurane aglycone (e.g., Steviol)
-
UDP-glucose (or other UDP-sugar)
-
Recombinant UGT enzyme (e.g., UGT76G1 from Stevia rebaudiana)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Methanol
-
HPLC system for purification
Procedure:
-
Enzyme Preparation: Express and purify the recombinant UGT enzyme according to established protocols. The crude cell lysate containing the overexpressed enzyme can also be used.
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the kaurane aglycone (e.g., 1 mM), UDP-glucose (e.g., 2 mM), and the purified UGT enzyme or cell lysate in the reaction buffer.
-
The reaction buffer may be supplemented with BSA (e.g., 1 mg/mL) and DTT (e.g., 1 mM) to stabilize the enzyme.
-
Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30°C) for a period ranging from a few hours to 24 hours.
-
Monitor the formation of the glycosylated product by HPLC or LC-MS.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to precipitate the enzyme and other proteins.
-
Collect the supernatant containing the kaurane glycoside.
-
-
Purification:
-
Purify the kaurane glycoside from the supernatant using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is typically used with a gradient elution of acetonitrile (B52724) in water (both may contain 0.1% formic acid).
-
Collect the fractions containing the desired product and lyophilize to obtain the pure kaurane glycoside.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized glycoside using LC-MS and NMR spectroscopy.
-
Mandatory Visualizations: Signaling Pathways
Kaurane glycoside derivatives often exert their anticancer effects by inducing apoptosis, a form of programmed cell death. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.
Intrinsic (Mitochondrial) Apoptosis Pathway
This pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins.
Extrinsic (Death Receptor) Apoptosis Pathway
This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. steviashantanu.com [steviashantanu.com]
- 8. researchgate.net [researchgate.net]
- 9. UDP-dependent glycosyltransferases involved in the biosynthesis of steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Kaurane Diterpenoids in Plant Extracts Using LC-MS/MS
Abstract
Kaurane (B74193) diterpenoids, a diverse class of natural products, exhibit a wide range of biological activities, making them promising candidates for drug discovery and development.[1][2] This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of various kaurane diterpenoids in complex plant extracts. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are optimized for high-throughput screening and accurate quantification, providing researchers with a reliable tool for their investigations.
Introduction
Kaurane diterpenoids are tetracyclic diterpenes characterized by the kaurane skeleton. They are widely distributed in the plant kingdom, particularly in families such as Asteraceae, Lamiaceae, and Annonaceae.[2] Many compounds in this class, including atractyloside (B1665827), carboxyatractyloside (B560681), and xylopic acid, have demonstrated significant biological effects, such as anti-inflammatory, antimicrobial, and cytotoxic activities.[2][3][4] Consequently, there is a growing interest in the rapid and accurate analysis of these compounds in various botanical matrices.
LC-MS/MS has emerged as a powerful technique for the analysis of kaurane diterpenoids due to its high sensitivity, selectivity, and speed.[5] This application note details a validated LC-MS/MS method applicable to the analysis of a range of kaurane diterpenoids, with a specific focus on providing detailed protocols for researchers in natural product chemistry, pharmacology, and drug development.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of kaurane diterpenoids is depicted below.
Caption: Experimental workflow for kaurane diterpenoid analysis.
Detailed Protocols
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up complex plant extracts to reduce matrix effects and improve analytical sensitivity.
Materials:
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Dried and powdered plant material
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Methanol (HPLC grade)
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Water (HPLC grade)
-
Acetonitrile (HPLC grade)
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Formic acid (LC-MS grade)
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Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
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Vortex mixer
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Centrifuge
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Nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 1 minute.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
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Collect the supernatant. Repeat the extraction process on the pellet twice more.
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Pool the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.[6]
-
-
SPE Cleanup:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Reconstitute the dried extract in 5 mL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the kaurane diterpenoids with 10 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-22 min: 10% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes should be screened for optimal sensitivity for different analytes. For atractyloside and carboxyatractyloside, negative mode is preferred.[7][8]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
Quantitative Data Summary
The following table summarizes the MRM transitions and other quantitative parameters for selected kaurane diterpenoids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Linearity Range (ng/mL) | Reference |
| Atractyloside | 725.3 | 645.4 | Negative ESI | 1 - 500 | [7][8] |
| Carboxyatractyloside | 769.3 | 689.4 | Negative ESI | 2 - 500 | [7][8] |
| 16α-hydro-ent-kauran-17,19-dioic acid | - | - | - | 30 - 12000 | [9] |
| Xylopic acid | 301.2163 ([M+H-HOCOCH3]+) | - | Positive ESI | - | [3][4] |
| 15-oxo-ent-kaur-16-en-19-oic acid | 317.2111 ([M+H]+) | - | Positive ESI | - | [3][4] |
| ent-kaur-16-en-19-oic acid | 303.2319 ([M+H]+) | - | Positive ESI | - | [3][4] |
Note: Detailed product ions for some compounds were not specified in the cited literature.
Data Analysis and Quantification
Data acquisition and processing are performed using the instrument-specific software. Quantification is achieved by integrating the peak areas of the MRM transitions for each analyte and comparing them to a calibration curve constructed using certified reference standards.
Signaling Pathway Visualization
While the primary focus of this application note is the analytical methodology, it is important to understand the biological context of these compounds. For instance, atractyloside and carboxyatractyloside are known inhibitors of the mitochondrial ADP/ATP translocase, a key component of cellular energy metabolism.
Caption: Inhibition of ADP/ATP translocase by kaurane diterpenoids.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the analysis of kaurane diterpenoids in plant extracts. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in research and quality control laboratories. This method will facilitate further studies into the pharmacological properties and potential therapeutic applications of this important class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALDI–HRMS imaging and HPLC–HRESI–MS n characterisation of kaurane diterpenes in the fruits of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) | CoLab [colab.ws]
- 4. MALDI-HRMS imaging and HPLC-HRESI-MSn characterisation of kaurane diterpenes in the fruits of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Simultaneous quantification of atractyloside and carboxyatractyloside in rat plasma by LC-MS/MS: Application to a pharmacokinetic study after oral administration of Xanthii Fructus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Kaurane Glycoside Extraction
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of kaurane (B74193) glycosides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yields and impurities in your extracts.
Frequently Asked Questions (FAQs)
Q1: My kaurane glycoside yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in kaurane glycoside extraction can stem from several stages of the process, from initial sample preparation to the final extraction method. Key factors to consider include:
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Plant Material: The concentration of kaurane glycosides can vary significantly based on the plant species, part of the plant used (leaves, stems, roots), geographical origin, and harvest time.
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Sample Preparation: Improper drying can lead to enzymatic degradation of glycosides. The particle size of the ground plant material is also crucial; a fine powder increases the surface area for extraction.
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Extraction Method: Conventional methods like maceration may be less efficient than modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Enzyme-Assisted Extraction (EAE).
-
Solvent Selection: The polarity of the solvent system is critical. Aqueous mixtures of alcohols (e.g., ethanol (B145695) or methanol) are often more effective than absolute alcohols.
-
Extraction Parameters: Time, temperature, and the solid-to-solvent ratio must be optimized for your specific plant material and chosen extraction method.
Q2: I'm observing degradation of my target glycoside during extraction. How can I prevent this?
A2: Kaurane glycosides can be susceptible to degradation under certain conditions. To mitigate this:
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Enzymatic Degradation: Endogenous plant enzymes can hydrolyze glycosidic bonds. Deactivating these enzymes by quickly drying the plant material at a controlled temperature post-harvest or by using boiling alcohol for extraction can be effective.
-
Thermal Degradation: Prolonged exposure to high temperatures can degrade thermolabile glycosides. It is essential to optimize the extraction temperature and duration.
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Acid Hydrolysis: Glycosidic bonds are prone to hydrolysis in acidic conditions. Maintaining a neutral pH of your extraction solvent is advisable.
Q3: My crude extract is highly impure, with a dark color and many co-extractives. How can I improve its quality?
A3: The presence of pigments, lipids, and other non-target compounds is a common issue. To obtain a cleaner crude extract:
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Pre-Extraction Defatting: A preliminary wash of the dried, powdered plant material with a non-polar solvent like hexane (B92381) can effectively remove lipids, waxes, and some pigments.
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Optimized Solvent Polarity: While a polar solvent is necessary for kaurane glycosides, fine-tuning the polarity can help minimize the co-extraction of undesirable compounds.
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Adsorbent Resins: Incorporating adsorbent resins during or after the initial extraction can help in decolorization and removal of certain impurities.
Troubleshooting Guides
Troubleshooting Low Extraction Yield
This guide provides a systematic approach to diagnosing and resolving low yields during the initial extraction phase.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Concentration of Target Glycoside in Crude Extract | 1. Suboptimal Plant Material: Incorrect species, plant part, or poor quality raw material. | 1. Verify the botanical identity of the plant material. Use the plant part reported to have the highest concentration of the target glycoside. Ensure the plant material is of high quality and harvested at the optimal time. |
| 2. Inefficient Cell Lysis: Inadequate grinding of the plant material. | 2. Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for solvent penetration. | |
| 3. Incomplete Extraction: Suboptimal solvent, insufficient extraction time or temperature, or an inadequate solvent-to-solid ratio. | 3. Optimize the extraction parameters. Experiment with different aqueous alcohol concentrations (e.g., 50-80% ethanol or methanol). Increase the extraction time or consider a more efficient method like UAE or MAE. Ensure a sufficient solvent volume is used to fully saturate the plant material. | |
| Degradation of Glycosides during Extraction | 1. Enzymatic Activity: Endogenous plant enzymes hydrolyzing the glycosidic bonds. | 1. Deactivate enzymes by blanching the fresh plant material or by performing the extraction with boiling alcohol. |
| 2. Thermal Degradation: Use of excessively high temperatures or prolonged extraction times. | 2. Optimize the extraction temperature and duration. For thermolabile compounds, consider extraction at lower temperatures for a longer period or using non-thermal methods like UAE at controlled temperatures. | |
| 3. Acid or Base Hydrolysis: pH of the extraction solvent is not optimal. | 3. Maintain a neutral pH of the extraction solvent unless a specific pH is required for a particular method (e.g., some enzymatic extractions). |
Troubleshooting Purification by Chromatography
Low recovery of the target kaurane glycoside during chromatographic purification is a frequent challenge. This guide addresses common issues encountered during column chromatography and solid-phase extraction (SPE).
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Target Compound from Column | 1. Irreversible Adsorption: The compound is too strongly bound to the stationary phase. | 1. For normal-phase silica (B1680970) gel, if the compound is highly polar, consider switching to a less polar stationary phase or using a more polar mobile phase. For reversed-phase (e.g., C18), if the compound is very nonpolar, increase the proportion of the organic solvent in the mobile phase.[1] |
| 2. Compound Degradation on the Column: The stationary phase (e.g., acidic silica gel) may be causing degradation of sensitive glycosides. | 2. Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. Alternatively, use a neutral stationary phase like alumina (B75360) or a reversed-phase material. | |
| 3. Incomplete Elution: The elution solvent is not strong enough to desorb the compound completely. | 3. Increase the polarity of the elution solvent gradually to ensure all the compound is eluted. Monitor fractions carefully using TLC or HPLC. | |
| Poor Separation of Target Compound from Impurities | 1. Co-elution of Structurally Similar Compounds: Impurities have similar polarity to the target glycoside. | 1. Optimize the mobile phase composition. A shallower gradient in HPLC or a gradual increase in polarity in column chromatography can improve resolution. Consider using a different stationary phase with different selectivity. |
| 2. Column Overloading: Too much crude extract is loaded onto the column. | 2. Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. | |
| 3. Improper Sample Loading: The sample is not applied as a narrow band at the top of the column. | 3. Dissolve the sample in a minimal amount of the initial mobile phase and apply it carefully to the top of the column. For samples with poor solubility, consider dry loading where the sample is pre-adsorbed onto a small amount of silica gel.[2] |
Data Presentation: Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield of kaurane glycosides. The following table summarizes a comparison of different extraction techniques for steviol (B1681142) glycosides from Stevia rebaudiana leaves, a well-known source of kaurane glycosides.
| Extraction Method | Solvent | Temperature (°C) | Time | Stevioside Yield (%) | Rebaudioside A Yield (%) | Reference |
| Maceration | 50% Ethanol | 54 | 112 min | - | - | [3] |
| Microwave-Assisted Extraction (MAE) | Water | - | - | 8.64 | 2.34 | [4] |
| Ultrasound-Assisted Extraction (UAE) | Water | - | - | 4.20 | 1.98 | [4] |
| Conventional Solvent Extraction | - | - | - | 6.54 | 1.20 | [4] |
| Hot Water Extraction (HWE) | Water | 100 | - | - | - | [5] |
| Pressurized Liquid Extraction (PLE) | Water | - | - | - | - | [5] |
| Enzyme-Assisted + Pressurized Aqueous Extraction | Acetate (B1210297) Buffer (pH 4.6) | - | 4 hours (enzyme incubation) | 90-95% (total steviosides) | - | [3] |
Note: Direct comparison of yields can be challenging due to variations in experimental conditions and reporting metrics across different studies. The data presented should be considered as a guide to the relative efficiencies of the methods.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Kaurane Glycosides
This protocol provides a general procedure for the lab-scale extraction of kaurane glycosides using an ultrasonic bath or probe.
1. Sample Preparation:
- Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Weigh a specific amount of the powdered plant material (e.g., 10 g) and place it in an extraction vessel (e.g., a flask).
- Add the extraction solvent (e.g., 70% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).
- Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
- Sonication parameters to optimize:
- Frequency: Typically 20-40 kHz.
- Power: Optimize based on your equipment (e.g., 100-400 W).
- Temperature: Maintain a constant temperature (e.g., 50°C) using a water bath.
- Time: Sonication time can range from 10 to 60 minutes.[6]
3. Post-Extraction:
- After sonication, separate the extract from the solid residue by filtration or centrifugation.
- Collect the supernatant and, if desired, perform a second or third extraction on the residue to maximize yield.
- Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
- The resulting crude extract can be further purified.
Protocol 2: Microwave-Assisted Extraction (MAE) of Kaurane Glycosides
This protocol outlines a general procedure for MAE, which can significantly reduce extraction time.
1. Sample Preparation:
- Prepare the dried and powdered plant material as described in the UAE protocol.
2. Extraction:
- Place a known amount of the powdered material (e.g., 5 g) into a microwave-safe extraction vessel.
- Add the extraction solvent (e.g., water or an aqueous ethanol mixture) at an optimized solid-to-liquid ratio.
- Seal the vessel and place it in the microwave extractor.
- MAE parameters to optimize:
- Microwave Power: Typically ranges from 100 to 800 W.[7][8]
- Temperature: Control the temperature inside the vessel (e.g., 60-120°C).
- Time: Extraction times are generally short, ranging from 5 to 30 minutes.[7]
3. Post-Extraction:
- After the extraction program is complete, allow the vessel to cool to a safe temperature.
- Filter or centrifuge the mixture to separate the extract from the solid residue.
- Collect the supernatant and concentrate it using a rotary evaporator.
Protocol 3: Enzyme-Assisted Extraction (EAE) of Kaurane Glycosides
This protocol involves the use of enzymes to break down the plant cell wall, facilitating the release of glycosides.
1. Sample Preparation:
- Prepare the dried and powdered plant material as described in the UAE protocol.
2. Enzymatic Hydrolysis:
- Suspend the powdered plant material in a buffer solution with an optimal pH for the chosen enzyme(s) (e.g., acetate buffer at pH 4.5-5.5).
- Add the enzyme preparation. A mixture of cellulase, hemicellulase, and pectinase (B1165727) is often effective.[9] The enzyme concentration should be optimized (e.g., 0.5-5% w/w of plant material).[10]
- Incubate the mixture at the optimal temperature for the enzyme(s) (e.g., 40-60°C) for a specific duration (e.g., 1-4 hours) with constant agitation.[10][11]
3. Extraction:
- After incubation, the enzyme can be deactivated by heating the mixture (e.g., to 95°C for 10 minutes).[11]
- The entire slurry can then be subjected to a conventional or advanced extraction method (e.g., hot water extraction or UAE) to extract the released glycosides.
4. Post-Extraction:
- Separate the liquid extract from the solid residue by filtration or centrifugation.
- Concentrate the extract under reduced pressure.
Mandatory Visualizations
Caption: General experimental workflow for kaurane glycoside extraction and purification.
Caption: Troubleshooting logic for addressing low kaurane glycoside yield.
References
- 1. toolify.ai [toolify.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Ultrasonic-Enzymatic-Assisted Extraction of Flavonoids from Sea Buckthorn (Hippophae rhamnoides L.) Pomace: Chemical Composition and Biological Activities | MDPI [mdpi.com]
- 7. Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Microwave-Assisted Green Method for Enhanced Solubilization of Water-Soluble Curcuminoids Prepared Using Steviol Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of enzymatic and optimized ultrasound-assisted aqueous extraction of flavonoid glycosides from dried Hippophae rhamnoides L. (Sea Buckthorn) berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 11. mdpi.com [mdpi.com]
Resolving co-eluting peaks in HPLC of diterpenoid glycosides.
Welcome to the technical support center for the HPLC analysis of diterpenoid glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic separation of these complex compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting peaks in the HPLC analysis of diterpenoid glycosides?
A1: Co-elution of diterpenoid glycosides is often due to their structural similarity. The primary factors contributing to poor resolution are suboptimal mobile phase composition, inappropriate stationary phase selection, and inadequate control of chromatographic parameters like temperature and flow rate.
Q2: Which HPLC column is best suited for separating diterpenoid glycosides?
A2: The most common choice is a reversed-phase C18 column. However, for structurally very similar or highly polar glycosides, alternative stationary phases can provide better selectivity. These include Phenyl-Hexyl columns, which offer different selectivity due to π-π interactions with aromatic compounds, and Hydrophilic Interaction Liquid Chromatography (HILIC) columns for very polar glycosides.
Q3: How does temperature affect the separation of diterpenoid glycosides?
A3: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. More importantly, temperature can alter the selectivity of the separation, potentially improving the resolution of co-eluting peaks. However, the effect is compound-dependent, and optimization is necessary.
Q4: Can adjusting the mobile phase pH resolve co-eluting diterpenoid glycosides?
A4: For diterpenoid glycosides with ionizable functional groups (e.g., acidic or basic moieties), adjusting the mobile phase pH can significantly impact retention and selectivity. By controlling the ionization state of the analytes, you can alter their hydrophobicity and interaction with the stationary phase, leading to improved separation. It is generally recommended to work at a pH at least one unit away from the pKa of the analytes for robust separations.
Q5: When should I consider using a different organic modifier in my mobile phase?
A5: If you are unable to achieve adequate separation by optimizing the gradient of your current mobile phase (e.g., acetonitrile/water), switching to a different organic solvent like methanol (B129727) can resolve co-eluting peaks. Acetonitrile and methanol have different solvent properties and can alter the elution order of compounds.
Troubleshooting Guides
Issue 1: Poor resolution between two or more diterpenoid glycoside peaks.
This is the most common issue, often appearing as peak shoulders or broad, overlapping peaks.
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting co-eluting peaks.
Detailed Steps:
-
System Suitability Check: Before modifying the method, ensure your HPLC system is performing optimally. Check for good peak shape of a standard compound and stable pressure. Poor peak shape can be due to column degradation or extra-column volume effects.
-
Optimize Gradient Profile: Make the gradient shallower in the region where the co-elution occurs. This increases the difference in mobile phase composition over which the critical pair elutes, often improving separation.
-
Adjust Column Temperature: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) and observe the effect on resolution.
-
Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The change in solvent selectivity can significantly alter the elution pattern.
-
Change Stationary Phase: If the above steps fail, the co-eluting compounds may not be resolvable on a standard C18 column. Consider a column with a different selectivity, such as a Phenyl-Hexyl or, for very polar compounds, a HILIC column.
Issue 2: All peaks are bunched together at the beginning of the chromatogram.
This indicates that the mobile phase is too strong, and the analytes have insufficient retention.
Troubleshooting Steps:
-
**Decrease
Technical Support Center: High-Resolution NMR of Complex Natural Products
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of complex natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve spectral resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in NMR spectra of natural products?
Poor resolution, often seen as broad or overlapping peaks, can stem from several factors. Key issues include suboptimal sample preparation (e.g., presence of solid particles, paramagnetic impurities), incorrect sample concentration, poor magnetic field homogeneity (shimming), and the inherent complexity of the natural product mixture itself leading to signal overlap.[1][2][3]
Q2: How can I quickly improve the resolution of my spectrum?
A primary step is to ensure optimal magnetic field homogeneity by carefully shimming the spectrometer.[4] Additionally, adjusting data processing parameters, such as applying a window function like the Lorentzian-to-Gaussian transformation, can enhance resolution, though it may reduce the signal-to-noise ratio.[4][5]
Q3: How critical is sample preparation for achieving high resolution?
Meticulous sample preparation is the foundation of high-quality NMR spectroscopy.[1] The sample must be fully dissolved and free of any particulate matter or paramagnetic impurities, which can severely degrade spectral resolution by distorting the magnetic field.[1][2][6] Filtering the sample directly into a clean, high-quality NMR tube is a recommended practice.[2][6][7]
Q4: When is it necessary to use a 2D NMR experiment?
When 1D spectra suffer from severe signal overlap, which is common with complex natural products, 2D NMR is essential.[8] Experiments like COSY, HSQC, and HMBC distribute signals across two frequency dimensions, resolving individual peaks that would otherwise be indistinguishable.[8][9] This is crucial for accurate structure elucidation.[10]
Q5: What is a cryoprobe, and how does it improve resolution and sensitivity?
A cryoprobe is a specialized NMR probe that cools the detection coils and preamplifiers to cryogenic temperatures (around 20K).[11] This dramatically reduces thermal noise, leading to a significant enhancement in the signal-to-noise ratio, often by a factor of 4 to 5 compared to standard probes.[11][12] While its primary benefit is sensitivity, the improved signal allows for shorter acquisition times or analysis of much smaller sample quantities, which indirectly aids in obtaining high-quality, high-resolution spectra.[13][14][15]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your NMR experiments.
Guide 1: Overlapping Signals Obscuring Analysis
Question: My ¹H NMR spectrum is a crowded mess of overlapping peaks. I can't interpret coupling patterns or accurately integrate signals. What should I do?
Answer: Signal overlap is a frequent challenge with complex molecules. Here is a step-by-step approach to resolve this issue.
Step 1: Optimize Experimental Conditions
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Change the Solvent: The chemical shifts of your compound's protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., switching from chloroform-d (B32938) to benzene-d6 (B120219) or acetone-d6) can alter the peak positions and potentially resolve the overlap.[3]
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Vary the Temperature: For molecules with conformational isomers (rotamers), acquiring the spectrum at a higher temperature can increase the rate of bond rotation, sometimes causing distinct sets of peaks to coalesce into a single, sharper set.[3]
Step 2: Employ Advanced 1D NMR Techniques
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1D TOCSY: A 1D Total Correlation Spectroscopy (TOCSY) experiment can be used to selectively excite a single, well-resolved multiplet and observe the signals of all other protons within that same spin system, even if they are buried under other peaks in the standard 1D spectrum.[16]
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Pure-Shift NMR: These experiments use advanced pulse sequences to collapse multiplets into singlets, creating a "broadband ¹H decoupled" spectrum. This significantly reduces overlap and simplifies complex regions, although it may come with a loss in sensitivity.[16][17]
Step 3: Move to Two-Dimensional (2D) NMR
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Use Heteronuclear Correlation: The most robust solution is to use a second frequency dimension. A 2D Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton directly to the carbon it is attached to. Since ¹³C spectra are typically much better dispersed than ¹H spectra, this allows for the separation of overlapping proton signals based on the chemical shift of their attached carbons.[9][16]
Guide 2: Broad Peaks and Poor Lineshape
Question: My NMR peaks are broad and poorly defined, not the sharp lines I need for accurate analysis. What's causing this and how can I fix it?
Answer: Broad peaks can result from issues with the sample itself or with the spectrometer's setup. Follow these steps to diagnose and solve the problem.
Step 1: Check Your Sample Preparation
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Ensure Complete Dissolution and Filtration: The sample must be fully dissolved. Any suspended solid particles will disrupt the magnetic field homogeneity, leading to broad lines.[1][2] Always filter your sample into the NMR tube through a pipette with a glass wool or Kimwipe plug.[2][6]
-
Verify Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[3] Conversely, a very dilute sample may require a longer acquisition time, making it more susceptible to instrument instability. Refer to the concentration guidelines in the data tables below.
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Remove Paramagnetic Impurities: Paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause severe line broadening.[1] Ensure you use clean glassware and high-purity solvents. If contamination is suspected, passing the sample through a chelating resin may help.
Step 2: Optimize Spectrometer Settings
-
Improve Shimming: The most common instrument-related cause of broad peaks is poor magnetic field homogeneity. The process of "shimming" adjusts currents in coils to make the magnetic field as uniform as possible across the sample volume. This process should be carefully performed before every experiment.[4] Using high-quality NMR tubes with better cylindrical symmetry can also make shimming easier and more effective.[2][6]
-
Check Temperature Regulation: Fluctuations in sample temperature during the experiment can cause line broadening. Ensure the spectrometer's temperature control system is stable.
Quantitative Data Summary
Table 1: Recommended Sample Concentrations for High-Resolution NMR
| Experiment Type | Typical Sample Amount (for a ~500 g/mol compound) | Rationale |
| ¹H NMR | 1–5 mg | The ¹H nucleus is highly sensitive, requiring less material for a good signal-to-noise ratio.[1][7] |
| ¹³C NMR | 5–30 mg | ¹³C has a low natural abundance (~1.1%) and lower sensitivity, necessitating a higher concentration.[1][7] |
| 2D NMR (e.g., HSQC, HMBC) | 15–25 mg | These experiments require sufficient signal to detect correlation peaks within a reasonable acquisition time.[1] |
Table 2: Impact of Hardware on Sensitivity and Resolution
| Technology | Typical Improvement | Mechanism of Action |
| Cryoprobe | 4–5x Signal-to-Noise Enhancement[11][12] | Detection coils and preamplifiers are cooled to cryogenic temperatures (~20 K), drastically reducing thermal noise.[11] |
| Higher Magnetic Field | Increased Spectral Dispersion | Increases the frequency separation between peaks, directly improving resolution.[13][15] |
| Microprobes (e.g., 1.7 mm) | Significant Sensitivity Gain for Mass-Limited Samples | Reduces the coil diameter to match very small sample volumes, maximizing the filling factor and sensitivity.[18] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for High-Resolution NMR
This protocol outlines the essential steps for preparing a sample to maximize spectral quality.
Materials:
-
High-quality 5 mm NMR tube and cap (e.g., Wilmad, Norell)[2]
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Sample (solid or liquid)
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool or a Kimwipe
-
Vial for initial dissolution
Procedure:
-
Weigh the Sample: Accurately weigh the required amount of your purified natural product (refer to Table 1) into a clean, dry vial.
-
Select a Solvent: Choose a deuterated solvent that completely dissolves your sample and has residual peaks that do not overlap with important signals from your compound.[3][6][19]
-
Dissolve the Sample: Add approximately 0.6–0.7 mL of the deuterated solvent to the vial to achieve the optimal sample height of 40-50 mm in a standard 5 mm tube.[1][6][7] Gently swirl or vortex to ensure complete dissolution.
-
Filter the Solution: Place a small, tight plug of glass wool or Kimwipe into a Pasteur pipette.[2][6] Use the pipette to transfer the sample solution from the vial into the NMR tube. This step is critical to remove any dust or particulate matter.[2][7]
-
Cap and Label: Cap the NMR tube securely and label it clearly near the top with your sample information.[6]
-
Final Check: Invert the tube gently to ensure the solution is homogeneous. Visually inspect for any remaining solid particles before placing it in the spectrometer.
Protocol 2: Using a Window Function for Resolution Enhancement
This protocol describes how to apply a common data processing technique to improve the resolution of an already acquired spectrum.
Software:
-
NMR processing software (e.g., TopSpin, Mnova, VnmrJ)
Procedure:
-
Acquire the FID: Collect your NMR data as usual, ensuring a sufficiently long acquisition time to allow the Free Induction Decay (FID) signal to decay fully.
-
Process without Window Function: First, perform a standard Fourier Transform (FT) on your raw FID without any window function to serve as a reference spectrum.
-
Apply a Resolution Enhancement Function:
-
Re-open the raw FID data.
-
Navigate to the processing parameters and select the window function menu.
-
Apply a Lorentzian-to-Gaussian (LG) or similar resolution-enhancing function. This is often done by multiplying the FID by a rising exponential (to counteract decay) followed by a falling Gaussian (to reduce noise).[4][5]
-
You will typically need to adjust parameters, such as the line broadening (LB) and Gaussian broadening (GB) values. A negative LB value (e.g., -1 or -2 Hz) is often used for resolution enhancement.
-
-
Fourier Transform and Phase: Perform the Fourier Transform on the manipulated FID. Carefully phase the resulting spectrum.
-
Compare Spectra: Compare the resolution-enhanced spectrum to your original spectrum. You should observe narrower linewidths. Be aware that this process can decrease the signal-to-noise ratio and may introduce artifacts or distortions if the enhancement parameters are too aggressive.[4] Adjust the parameters as needed to find the best balance between resolution and signal quality.
Visualizations
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Resolution Booster - Mestrelab Resources [mestrelab.com]
- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 6. sites.bu.edu [sites.bu.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 12. books.rsc.org [books.rsc.org]
- 13. books.rsc.org [books.rsc.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. mdpi.com [mdpi.com]
- 16. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 17. New qNMR experiments - Mestrelab Resources [mestrelab.com]
- 18. api.pageplace.de [api.pageplace.de]
- 19. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Dealing with poor solubility of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, an ent-kaurane diterpenoid glycoside.
Troubleshooting Guides
Issue: The compound is not dissolving in my desired aqueous buffer.
This is a common challenge with ent-kaurane diterpenoids due to their complex, largely hydrophobic structure, despite the presence of a glycosidic moiety. Follow this systematic approach to achieve dissolution.
Step 1: Initial Solvent Screening
Begin with small amounts of the compound to test solubility in various solvents before preparing a bulk stock solution. The principle of "like dissolves like" is a good starting point.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Polarity (Index) | Class | Notes |
| DMSO | 7.2 | Polar Aprotic | Excellent for creating high-concentration stock solutions. Typically used as a co-solvent. |
| DMF | 6.4 | Polar Aprotic | Similar to DMSO, effective for initial dissolution. |
| Ethanol (B145695) | 4.3 | Polar Protic | Good biocompatibility for cell-based assays. Often used as a co-solvent with aqueous buffers. |
| Methanol | 5.1 | Polar Protic | Can be effective but is more toxic than ethanol for cellular work. |
| Acetone | 4.3 | Polar Aprotic | Useful for dissolving but evaporates quickly. |
Step 2: Employ Physical Dissolution Aids
If the compound struggles to dissolve even in an appropriate organic solvent, physical methods can increase the rate of dissolution.
-
Gentle Heating: Warm the solvent to 30-40°C. Be cautious and monitor for any signs of compound degradation (e.g., color change). Do not boil.
-
Vortexing: Agitate the solution vigorously using a vortex mixer for several minutes.
-
Sonication: Use an ultrasonic bath to break down compound aggregates and increase the surface area exposed to the solvent. This is a highly effective method.
Step 3: Utilize a Co-Solvent System
For experiments in aqueous media, a co-solvent approach is standard for poorly soluble compounds.
-
Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO or DMF to create a high-concentration primary stock solution (e.g., 10-50 mM).
-
Dilute into Aqueous Buffer: Add the stock solution dropwise into your final aqueous buffer while vortexing. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid affecting the biological system.
Step 4: Advanced Techniques
If the above methods are insufficient, consider these more advanced strategies.
-
pH Adjustment: While this compound does not have obvious acidic or basic functional groups, subtle pKa values can sometimes be exploited. Test a range of pH values (e.g., 5.0 to 9.0) in your buffer to see if solubility improves.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Experimental Protocols
Protocol 1: Preparation of a Working Solution using a Co-Solvent
-
Weigh Compound: Accurately weigh 1 mg of this compound (M.W. 484.62 g/mol ).
-
Prepare Stock Solution: Add 41.27 µL of 100% DMSO to the solid compound to create a 50 mM stock solution.
-
Dissolve: Vortex and, if necessary, sonicate the vial for 5-10 minutes until the solid is completely dissolved.
-
Prepare Working Solution: To prepare a 100 µM working solution in a final volume of 1 mL of cell culture medium, add 2 µL of the 50 mM stock solution to 998 µL of the medium.
-
Mix: Immediately vortex the working solution gently to ensure homogenous distribution and prevent precipitation. The final DMSO concentration will be 0.2%.
Protocol 2: Enhancing Dissolution with Sonication
-
Initial Preparation: Add the chosen solvent (e.g., DMSO or a co-solvent mixture) to the weighed compound in a sealed vial.
-
Sonication: Place the vial in an ultrasonic water bath.
-
Operate: Sonicate for 15-30 minute intervals.
-
Monitor: Check for dissolution after each interval. If the solution is warming significantly, allow it to cool to room temperature before continuing.
-
Completion: Continue until the compound is fully dissolved.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
A1: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules, including complex natural products.
Q2: My compound dissolves in DMSO but precipitates when I add it to my aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out." To prevent this:
-
Lower the Final Concentration: The solubility in the final aqueous solution may be lower than your target. Try preparing a more dilute working solution.
-
Increase the Co-solvent Percentage: If your experimental system allows, you can slightly increase the final percentage of DMSO (e.g., from 0.1% to 0.5%). Always run a vehicle control with the same DMSO concentration to check for effects on your assay.
-
Add Stock to Buffer Slowly: Add the DMSO stock drop-by-drop into the vortexing aqueous buffer. This rapid mixing can help keep the compound in solution.
Q3: How should I store my stock solution?
A3: Store stock solutions in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution, prepare small aliquots. Before use, allow the aliquot to thaw completely and equilibrate to room temperature.
Q4: Can I heat the compound to get it into solution?
A4: Gentle warming (e.g., to 37°C) can be effective. However, excessive heat can cause degradation of complex natural products. If you use heat, do so cautiously and for the shortest time possible. Avoid temperatures above 40°C unless you have data on the compound's thermal stability.
Q5: Are there any alternative solubility-enhancing agents I can use?
A5: Yes, besides cyclodextrins, surfactants like Tween® 80 or Cremophor® EL can be used to create micelles that solubilize hydrophobic compounds for in vitro studies. However, these can interfere with biological assays, so their use must be carefully validated with appropriate controls.
Visualizations
Experimental Workflow
Caption: A decision-making workflow for solubilizing the target compound.
Hypothetical Signaling Pathway
Ent-kaurane diterpenoids are known to exhibit anti-inflammatory and anti-cancer activities. A common pathway implicated in these processes is the NF-κB signaling cascade, which regulates the expression of pro-inflammatory cytokines and survival genes.
Caption: A simplified diagram of the NF-κB pathway, a potential target.
Technical Support Center: Optimization of Mobile Phase for Kaurane Glycoside HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of kaurane (B74193) glycosides.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating kaurane glycosides?
A1: The most prevalent stationary phase for the separation of kaurane glycosides, including steviol (B1681142) glycosides, is reversed-phase (RP) silica-based C18 (octadecyl silica (B1680970) or ODS).[1] These columns are highly effective for analyzing a wide range of phytoconstituents.
Q2: What is a typical mobile phase composition for the HPLC analysis of kaurane glycosides?
A2: A binary solvent system is standard, comprising an acidified aqueous phase (Solvent A) and an organic modifier (Solvent B).[2] Acetonitrile is a frequently used organic solvent, while the aqueous phase is often modified with acids like phosphoric acid, formic acid, or acetic acid to enhance peak shape and resolution by suppressing the ionization of residual silanols on the column.[2][3]
Q3: Should I use isocratic or gradient elution for kaurane glycoside analysis?
A3: Gradient elution is generally recommended for complex mixtures of kaurane glycosides.[4] Due to the structural similarities and varying glycosylation patterns among different kaurane glycosides, an isocratic elution may not provide sufficient resolution to separate all compounds. A gradient program, which involves changing the mobile phase composition during the analytical run, typically improves the separation of these closely related compounds.
Q4: What is the optimal detection wavelength (λ) for kaurane glycosides?
A4: Kaurane glycosides are weak UV absorbers. A detection wavelength of around 210 nm is commonly used and provides an adequate signal for quantification.[1][2]
Q5: How does column temperature affect the separation of kaurane glycosides?
A5: Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer. For steviol glycosides, temperatures between 40°C and 60°C have been found to be ideal for achieving good separation.[1] It is a critical parameter to control for ensuring reproducible retention times.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution
Question: My chromatogram displays poor separation between different kaurane glycosides. How can I improve the resolution?
Answer: Poor resolution is a common challenge due to the structural similarity of kaurane glycosides. Here are several strategies to enhance separation:
-
Implement or Optimize a Gradient Elution: An isocratic mobile phase is often insufficient. A gradient elution, where the concentration of the organic solvent is gradually increased, can significantly improve the separation of co-eluting peaks.
-
Adjust the Mobile Phase Composition:
-
Organic Modifier: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity.
-
Acid Modifier: The type and concentration of the acid (e.g., phosphoric acid, formic acid) in the aqueous phase can influence the retention and peak shape. A slightly acidic mobile phase (pH 2.5-3.5) is often beneficial.[3]
-
-
Decrease the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better resolution, although this will increase the run time.[5]
-
Reduce Column Temperature: Lowering the column temperature can increase retention and may improve resolution for some compounds.[5]
-
Use a High-Resolution Column: Employing a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column can increase column efficiency and improve resolution.[6]
Issue 2: Peak Tailing
Question: The peaks for my kaurane glycosides are showing significant tailing. What are the potential causes and solutions?
Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, particularly with residual silanol (B1196071) groups.
-
Lower the Mobile Phase pH: Acidifying the mobile phase (pH 2.5-3.5) with phosphoric acid or formic acid suppresses the ionization of silanol groups on the silica-based column, which in turn reduces their interaction with the polar glycosides and minimizes tailing.[3]
-
Use an End-Capped Column: Modern C18 columns are often "end-capped," a process that deactivates most of the residual silanol groups, thereby reducing secondary interactions that lead to tailing.[3]
-
Check for Column Contamination: A contaminated guard column or analytical column can cause peak tailing. If the problem persists, consider replacing the guard column or washing the analytical column according to the manufacturer's guidelines.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Issue 3: Inconsistent Retention Times
Question: I am observing shifts in retention times between different runs. What could be the reason?
Answer: Fluctuating retention times can compromise the reliability of your analysis. The following factors should be investigated:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient method. This may require flushing the column with 10-20 column volumes.
-
Mobile Phase Preparation: Inconsistencies in the preparation of the mobile phase, such as slight variations in the solvent ratios or pH, can lead to retention time shifts. Prepare the mobile phase carefully and consistently.
-
Column Temperature Fluctuations: Maintaining a stable column temperature is crucial for reproducible retention times. Use a column oven to ensure a constant temperature.
-
HPLC System Issues: Leaks in the pump, injector, or fittings can cause pressure fluctuations and lead to variable flow rates, which directly impact retention times.
Data Presentation
Table 1: Typical Isocratic HPLC Method Parameters for Kaurane Glycoside Analysis
| Parameter | Value | Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm | [1] |
| Mobile Phase | Acetonitrile : 10 mmol/L Sodium Phosphate (B84403) Buffer (32:68, v/v) | [1][7] |
| pH | 2.6 | [1][7] |
| Flow Rate | 1.0 mL/min | [7] |
| Column Temperature | 40°C | [7] |
| Injection Volume | 20 µL | [7] |
| Detection | UV at 210 nm | [1] |
Table 2: Example Gradient HPLC Method Parameters for Steviol Glycoside Analysis
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 60°C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 14 | |
| 15 | |
| 20 |
(Note: This is an example gradient program and may require optimization for specific applications.)
Experimental Protocols
Protocol 1: Preparation of Mobile Phase
-
Aqueous Phase (Solvent A):
-
To prepare a 10 mmol/L sodium phosphate buffer, dissolve the appropriate amount of sodium phosphate monobasic in HPLC-grade water.
-
Adjust the pH to 2.6 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.
-
-
Organic Phase (Solvent B):
-
Use HPLC-grade acetonitrile.
-
-
Mobile Phase Mixture (for isocratic elution):
-
Carefully measure the required volumes of the aqueous and organic phases (e.g., 680 mL of Solvent A and 320 mL of Solvent B for a 68:32 ratio).
-
Mix the solvents thoroughly.
-
Degas the mobile phase using ultrasonication or vacuum degassing for at least 15 minutes to remove dissolved gases, which can cause bubbles in the HPLC system.[1]
-
Protocol 2: Sample Preparation
-
Standard Preparation:
-
Accurately weigh a known amount of the kaurane glycoside reference standard.
-
Dissolve the standard in a suitable diluent, such as a mixture of water and acetonitrile, to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation (from plant extract):
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in the diluent, using ultrasonication to aid dissolution if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
-
Visualizations
Caption: Workflow for optimizing mobile phase to improve peak resolution.
References
- 1. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. mastelf.com [mastelf.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 7. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Chromatography of Natural Products
Welcome to our dedicated support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing in the chromatography of natural products.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape.[1][2] In an ideal chromatographic separation, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1 indicates tailing, with a value close to 1 being ideal.[4][5] Values above 2.0 are generally considered unacceptable for high-precision analytical methods.[5]
Q2: Why is it crucial to address peak tailing in natural product analysis?
A: Peak tailing can significantly compromise the quality and accuracy of chromatographic analysis. It can lead to:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[5]
-
Inaccurate Quantification: Asymmetrical peaks lead to unreliable peak area calculations, affecting the accuracy of quantitative results.[5][6]
-
Decreased Sensitivity: Broader peaks are shorter, which can make it difficult to detect and quantify low-level impurities or components.
-
Method Robustness Issues: Tailing can indicate underlying issues with the method or system, leading to poor reproducibility.[5]
Q3: What are the primary causes of peak tailing when analyzing natural products?
A: The primary cause of peak tailing is often the presence of more than one mechanism of analyte retention.[2][4] For natural products, which are often complex mixtures containing compounds with diverse functional groups, several factors can contribute to peak tailing:
-
Secondary Interactions with Silanol (B1196071) Groups: This is a major cause, especially for basic compounds found in many natural products.[1][2] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with polar functional groups of the analytes, causing some molecules to be retained longer than others.[1]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role, especially when dealing with ionizable natural products.[3][7] If the mobile phase pH is close to the pKa of an analyte, a mixture of ionized and unionized forms can exist, leading to peak distortion.[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1][3][6]
-
Extra-Column Volume (Dead Volume): The volume within the HPLC system outside of the column (e.g., tubing, fittings, detector cell) can cause band broadening and peak tailing, particularly for early-eluting peaks.[3][8][9][10]
-
Column Degradation and Contamination: Over time, columns can degrade, or the inlet frit can become blocked with particulate matter from samples, leading to distorted peak shapes.[3][11]
Troubleshooting Guide
To systematically troubleshoot peak tailing, it is helpful to follow a logical workflow. The diagram below outlines a step-by-step approach to identifying and resolving the root cause of the issue.
Caption: Troubleshooting workflow for peak tailing in chromatography.
Data Presentation: Troubleshooting Parameters
The following tables provide quantitative guidance for addressing common causes of peak tailing.
Table 1: Mobile Phase pH Adjustment for Different Analyte Types
| Analyte Type | pKa Range | Recommended Mobile Phase pH | Rationale |
| Basic Compounds | 7 - 11 | pH < 3 or pH > pKa + 2 | At low pH, silanol groups are protonated, reducing interaction with protonated basic analytes.[2][12][13] At high pH, the basic analyte is neutral. |
| Acidic Compounds | 3 - 6 | pH < pKa - 2 | Ensures the acidic analyte is in its neutral, more retained form.[5] |
| Zwitterionic Compounds | Multiple | pH between pI and pKa | Requires careful optimization to find a pH where the compound is predominantly in one form. |
Table 2: Mobile Phase Additives to Reduce Silanol Interactions
| Additive | Typical Concentration | Mechanism of Action | Best For |
| Triethylamine (TEA) | 0.1 - 0.5% | Competitively binds to active silanol sites.[2] | Basic compounds |
| Formic Acid / Acetic Acid | 0.1% | Lowers mobile phase pH to protonate silanols.[12] | Basic compounds |
| Ammonium Formate / Acetate | 10 - 25 mM | Acts as a buffer and can mask silanol interactions.[12][14] | Ionizable compounds |
Table 3: Impact of HPLC System Parameters on Peak Tailing
| Parameter | Potential Issue | Recommended Action |
| Injection Volume | Column overload | Reduce injection volume or dilute the sample.[3][5] |
| Tubing | Extra-column volume | Use shorter tubing with a narrower internal diameter (e.g., 0.12 mm).[5][9] |
| Flow Rate | Insufficient equilibration | Ensure adequate column equilibration time before injection. |
| Column Temperature | Secondary interactions | Increasing temperature can sometimes reduce secondary interactions and improve peak shape. |
Experimental Protocols
Protocol 1: Column Flushing to Address Blockages
-
Disconnect the Column: Disconnect the column from the detector.
-
Reverse the Column: Connect the column outlet to the pump outlet.
-
Flush with a Series of Solvents: Flush the column with at least 10-20 column volumes of each of the following solvents in sequence:
-
Mobile phase without buffer salts
-
Water
-
Isopropanol
-
Methylene chloride (if compatible with the stationary phase)
-
Isopropanol
-
Water
-
Mobile phase without buffer salts
-
-
Re-equilibrate: Reconnect the column in the correct direction and equilibrate with the mobile phase until a stable baseline is achieved.
Protocol 2: Diagnosing Column Overload
-
Prepare a Diluted Sample: Prepare a 1:10 and a 1:100 dilution of the sample that is exhibiting peak tailing.
-
Inject the Diluted Samples: Inject the original sample and the two diluted samples under the same chromatographic conditions.
-
Analyze the Peak Shape: If the peak tailing is significantly reduced or eliminated in the diluted samples, column overload is the likely cause.[15] The retention time may also increase slightly with dilution.[15]
Protocol 3: Optimizing Mobile Phase pH
-
Determine Analyte pKa: If the pKa of the target natural product is known, this will guide the pH selection.
-
Prepare a Range of Mobile Phases: Prepare several batches of the aqueous portion of the mobile phase with pH values adjusted in 0.5 unit increments around the initial pH. For basic compounds, test a low pH (e.g., 2.5-3.0) and a high pH (e.g., 8-10, if the column is stable at high pH).
-
Inject the Sample: Inject the sample using each mobile phase and observe the effect on peak shape and retention time.
-
Select the Optimal pH: Choose the pH that provides the best peak symmetry and resolution. Ensure the selected pH is within the stable operating range of the column.[16]
References
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 10. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hplc.eu [hplc.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mass Spectrometry of Glycosides
Welcome to the technical support center for enhancing the ionization of glycosides in mass spectrometry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the mass spectrometry of glycosides?
A1: Glycosides present several challenges for mass spectrometry analysis due to their unique chemical properties. Key difficulties include:
-
Low Ionization Efficiency: Glycans are hydrophilic and lack basic sites that are easily protonated, often resulting in low ion signals.[1]
-
In-Source Decay/Fragmentation: Glycosidic bonds are labile and can break within the ion source of the mass spectrometer, leading to the premature fragmentation of the glycoside into its glycan and aglycone moieties. This can complicate spectral interpretation and hinder accurate quantification.[2][3][4] Sialylated glycans are particularly susceptible to in-source decay.[3][5]
-
Adduct Formation: Glycosides readily form adducts with various cations (e.g., Na+, K+) and anions (e.g., Cl-), which can split the signal between multiple species and reduce the intensity of the desired molecular ion.[6][7]
-
Isomeric Complexity: The vast number of monosaccharide building blocks and the various ways they can be linked result in a large number of isomers, which are difficult to distinguish by mass spectrometry alone.[1][8]
-
Matrix Effects: In complex samples, co-eluting compounds can suppress or enhance the ionization of the target glycoside, affecting signal intensity and reproducibility.[4]
Q2: Which ionization techniques are best suited for glycoside analysis?
A2: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common soft ionization techniques used for analyzing glycosides.[1][2]
-
Electrospray Ionization (ESI): ESI is well-suited for analyzing glycosides in solution and is compatible with online liquid chromatography (LC) separation.[1][9] It typically generates multiply charged ions, which can be advantageous for analyzing large molecules within a limited m/z range.[1]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is often used for the direct analysis of glycosides from tissue samples or after purification.[1][10] It is known for its high sensitivity and speed.
The choice between ESI and MALDI often depends on the sample complexity, the desired workflow (with or without LC), and the specific instrumentation available.
Q3: How can I improve the ionization efficiency of my glycoside sample?
A3: Several strategies can be employed to enhance the ionization of glycosides:
-
Derivatization: Chemical derivatization, such as permethylation or peracetylation, can increase the hydrophobicity and ionization efficiency of glycans.[1]
-
Mobile Phase Additives (ESI): The addition of small amounts of acid (e.g., 0.1% formic acid) to the mobile phase can improve deprotonation in negative ion mode.[6][11] Some studies have also shown that hydrophilic additives like glycine (B1666218) can enhance signal intensity by reducing the solvation of the analyte with water molecules in the ESI droplets.[12][13]
-
Matrix Selection (MALDI): The choice of matrix is critical in MALDI-MS. 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for glycans.[14][15][16] Using alternative matrices like 4-chloro-α-cyanocinnamic acid (Cl-CCA) can help minimize in-source decay of labile species like sialylated glycans.[5]
-
Dopant Gases (ESI): For nano-ESI, enriching the vortex gas with a dopant solvent like acetonitrile (B52724) can significantly increase signal intensities and alter the charge state distribution of glycopeptides.[17]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Signal Intensity or No Detectable Peaks
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase (ESI) | For negative ion mode, ensure the mobile phase contains a small amount of a volatile acid like 0.1% formic acid to aid deprotonation.[6][11] For positive ion mode, methanol (B129727) with 1% acetic acid has been shown to be effective.[11][18] |
| Poor Ionization Efficiency | Consider derivatization (e.g., permethylation) to increase the hydrophobicity of the glycoside.[1] For ESI, experiment with hydrophilic mobile phase additives like glycine.[12][13] |
| Inappropriate Matrix (MALDI) | 2,5-dihydroxybenzoic acid (DHB) is a good starting point for glycan analysis.[14][15] For sialylated glycans, consider matrices like 4-chloro-α-cyanocinnamic acid (Cl-CCA) to reduce in-source decay.[5] |
| Incorrect MS Parameters | Optimize source parameters, including gas flows, temperatures, and voltages, for your specific analytes.[4] Regularly tune and calibrate your mass spectrometer.[19] |
| Sample Concentration | If the sample is too dilute, you may not get a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[19] |
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting flowchart for low glycoside signal intensity.
Problem 2: Excessive In-Source Decay or Fragmentation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Source Temperature (ESI) | Increasing the ion transfer capillary temperature can lead to more in-source decay.[2] Try reducing the source temperature. |
| High Fragmentor/Cone Voltage | High fragmentor or cone voltages can induce fragmentation in the ion source. Systematically lower this voltage to find a balance between ion transmission and fragmentation.[6] |
| Labile Glycosidic Bonds | Sialic acid-containing N-glycans are particularly prone to in-source decay, with over 50% potentially dissociating under typical ESI conditions.[2] Consider using a gentler ionization method or optimizing source conditions to be as "soft" as possible. |
| Inappropriate Matrix (MALDI) | The choice of matrix can influence the extent of in-source decay.[3][5] For labile glycans, matrices like 4-chloro-α-cyanocinnamic acid (Cl-CCA) may be beneficial.[5] |
Logical Relationship of In-Source Decay Factors
Caption: Factors contributing to in-source decay of glycosides.
Problem 3: Complex Spectra with Multiple Adducts
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Salts in Sample or Mobile Phase | The presence of sodium, potassium, or other salts can lead to the formation of [M+Na]+, [M+K]+, and other adducts.[7][10] Use high-purity solvents and minimize salt contamination during sample preparation. |
| Mobile Phase Additives | While additives can be beneficial, some can also form adducts. For example, ammonium (B1175870) formate (B1220265) can lead to [M+NH4]+ adducts, and acetate (B1210297) can form [M+CH3COO]- adducts. Be aware of the potential adducts your mobile phase can generate. |
| Unintentional Contamination | Older glassware can be a source of sodium ions, leading to unwanted adduct formation.[7] |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-ESI-MS of Flavonoid Glycosides
This protocol is adapted from general procedures for the extraction and preparation of flavonoid glycosides from plant material for LC-MS analysis.[4]
-
Extraction:
-
Weigh approximately 100-500 mg of powdered plant material.
-
Add a suitable solvent, such as 80% methanol, at a sample-to-solvent ratio of 1:10 to 1:50 (w/v).
-
Sonication can be used to enhance extraction efficiency.
-
-
Initial Cleanup:
-
Centrifuge the extract to pellet solid material.
-
Filter the supernatant through a 0.22 µm filter prior to LC-MS analysis.
-
-
Solid-Phase Extraction (SPE) for Further Cleanup (Recommended):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the filtered extract onto the conditioned cartridge.
-
Wash the cartridge with water or a low percentage of an organic solvent to remove highly polar impurities.
-
Elute the flavonoid glycosides with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for injection.
-
Protocol 2: Optimization of ESI-MS Conditions for Flavonoid Glycosides
This protocol provides starting points for optimizing ESI-MS parameters based on a study of flavonoid glycosides.[11][18]
Instrumentation: Liquid chromatograph coupled to an electrospray ionization mass spectrometer.
Mobile Phase Optimization:
-
Positive Ion Mode:
-
Negative Ion Mode:
Flow Rate Optimization:
-
Positive Ion Mode: Optimal flow rates are typically lower, around 5 µL/min.[11][18]
-
Negative Ion Mode: Optimal flow rates are generally higher, in the range of 20-50 µL/min.[11][18]
General ESI Source Parameters:
-
Systematically optimize nebulizing gas flow, drying gas flow and temperature, and capillary voltage to maximize the signal for your specific glycoside standards.
General Workflow for Glycoside Analysis by Mass Spectrometry
Caption: A generalized experimental workflow for glycoside analysis.
References
- 1. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-Source Decay (ISD) Ions, Postsource Decay (PSD) Ions [ebrary.net]
- 4. benchchem.com [benchchem.com]
- 5. MALDI-Matrix for Glycoconjugates [mpi-magdeburg.mpg.de]
- 6. benchchem.com [benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchmap.jp [researchmap.jp]
- 14. researchgate.net [researchgate.net]
- 15. covachem.com [covachem.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Optimization of a liquid chromatography method based on simultaneous electrospray ionization mass spectrometric and ultraviolet photodiode array detection for analysis of flavonoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gmi-inc.com [gmi-inc.com]
Validation & Comparative
The Sweet Spot of Bioactivity: A Comparative Guide to the Structure-Activity Relationship of Kaurane Diterpenoid Glycosides
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural compound and its biological activity is paramount. This guide provides a comprehensive comparison of kaurane (B74193) diterpenoid glycosides, a promising class of natural products, detailing their structure-activity relationships (SAR) in cytotoxicity and anti-inflammatory applications. We present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Kaurane diterpenoids, characterized by a tetracyclic carbon skeleton, have garnered significant attention for their diverse pharmacological properties. The addition of sugar moieties to this core structure, forming kaurane diterpenoid glycosides, can significantly modulate their biological activity, influencing factors such as solubility, bioavailability, and interaction with molecular targets. This guide delves into these nuances, offering a comparative analysis based on experimental data.
Cytotoxicity: Unraveling the Impact of Glycosylation on Anti-Cancer Activity
The cytotoxic potential of kaurane diterpenoids and their glycosides has been evaluated against a range of cancer cell lines. The presence, position, and nature of the glycosidic linkage, alongside substitutions on the kaurane skeleton, play a crucial role in determining their efficacy.
A study on ent-kaurane diterpene glycosides isolated from Isodon henryi provides a direct comparison of the cytotoxic effects of the glycosides and their corresponding aglycone. The results, summarized in the table below, indicate that in this specific case, glycosylation did not significantly enhance cytotoxicity against the tested cell lines. In fact, the aglycone (Compound 7) exhibited comparable or slightly better activity in some instances.[1] This suggests that for this particular scaffold, the sugar moiety may not be a primary driver of cytotoxicity.
| Compound | A2780 (ovarian) IC50 (μM) | BGC-823 (gastric) IC50 (μM) | HCT-116 (colon) IC50 (μM) | HepG2 (liver) IC50 (μM) |
| Compound 2 (glycoside) | 1.89 ± 0.13 | 2.44 ± 0.17 | 1.93 ± 0.11 | 2.11 ± 0.15 |
| Compound 6 (glycoside) | 1.54 ± 0.09 | 1.98 ± 0.12 | 1.67 ± 0.10 | 1.82 ± 0.11 |
| Compound 7 (aglycone of 2 & 6) | 1.33 ± 0.08 | 1.76 ± 0.11 | 1.45 ± 0.09 | 1.61 ± 0.10 |
In contrast, other studies have highlighted that specific structural features on the kaurane nucleus are critical for potent cytotoxic activity. For instance, a series of 8,9-seco-ent-kaurane diterpenoids isolated from Croton kongensis demonstrated strong cytotoxicity against HL-60 (leukemia) cell lines, with IC50 values in the sub-micromolar range.[2] This underscores the importance of the aglycone's structure in defining the cytotoxic potential.
Further research on various ent-kaurane diterpenoids has identified key structural motifs for cytotoxicity, such as the presence of an α,β-unsaturated ketone system. The modulation of apoptotic pathways is a common mechanism of action. For example, some ent-kaurane derivatives have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[3]
Anti-Inflammatory Activity: The Role of Glycosylation in Modulating Inflammatory Responses
Kaurane diterpenoids and their glycosides have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of key signaling pathways such as NF-κB.
A study on ent-kaurenoic acids and their glycosides from Gochnatia decora revealed potent inhibitory effects on NO production in LPS-stimulated RAW 264.7 macrophages. Several of the isolated compounds, including both aglycones and glycosides, exhibited IC50 values in the low micromolar to nanomolar range, indicating strong anti-inflammatory potential.[4]
| Compound | NO Production Inhibition IC50 (μM) |
| ent-kaurenoic acid derivative 1 | 0.042 |
| ent-kaurenoic acid derivative 2 | 0.55 |
| ent-kaurenoic acid glycoside 1 | 1.23 |
| ent-kaurenoic acid glycoside 2 | 8.22 |
Interestingly, in this study, the aglycones generally displayed more potent NO inhibitory activity than their glycosylated counterparts. This suggests that the sugar moiety might hinder the interaction of the kaurane scaffold with its molecular target in the inflammatory cascade.
The mechanism of anti-inflammatory action often involves the inhibition of the NF-κB signaling pathway. Some kaurane diterpenes have been shown to directly target the DNA-binding activity of the p50 subunit of NF-κB.[5] This inhibition prevents the transcription of NF-κB target genes that encode pro-inflammatory proteins. Specifically, certain ent-kaurane diterpenoids inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[6]
Signaling Pathways
To visualize the molecular mechanisms underlying the biological activities of kaurane diterpenoid glycosides, we present diagrams of the key signaling pathways they modulate.
Caption: Apoptosis signaling pathway induced by kaurane diterpenoid glycosides.
Caption: Inhibition of the NF-κB signaling pathway by kaurane diterpenoid glycosides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A2780, BGC-823, HCT-116, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Kaurane diterpenoid glycosides (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, treat the cells with various concentrations of the kaurane diterpenoid glycosides (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48 or 72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Kaurane diterpenoid glycosides
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the kaurane diterpenoid glycosides for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the IC50 value for NO production inhibition.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with kaurane diterpenoid glycosides for a specified time.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.
Conclusion
The structure-activity relationship of kaurane diterpenoid glycosides is a complex and multifaceted field. While glycosylation can influence the physicochemical properties of these compounds, the biological activity is often dictated by the specific structural features of the kaurane aglycone. For cytotoxicity, the presence of reactive moieties on the core structure appears to be a key determinant of potency. In the context of anti-inflammatory activity, the aglycone often exhibits superior activity, suggesting that the sugar moiety may introduce steric hindrance.
The modulation of critical signaling pathways, such as the NF-κB and apoptotic pathways, is central to the therapeutic potential of these natural products. Further research, including the synthesis of novel glycoside derivatives and comprehensive in vivo studies, is warranted to fully elucidate their therapeutic potential and to guide the development of new and effective drugs for the treatment of cancer and inflammatory diseases. This guide provides a foundational understanding for researchers to build upon in their quest to unlock the full potential of these fascinating natural compounds.
References
- 1. Four New ent-Kaurane Diterpene Glycosides from Isodon henryi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaurane diterpene, kamebakaurin, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: Kaurane Diterpenoid Glycosides vs. Standard Chemotherapeutic Agents
A Guide for Researchers in Oncology and Drug Discovery
Abstract:
This guide provides a comparative analysis of the in-vitro cytotoxicity of kaurane (B74193) diterpenoids and their glycosides against various human cancer cell lines, benchmarked against standard chemotherapeutic drugs. Due to the absence of publicly available cytotoxicity data for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, this document focuses on the broader class of kaurane compounds to provide a relevant comparative context for researchers. The objective is to offer a clear, data-driven comparison to aid in the evaluation of this class of natural products as potential anticancer agents. This guide includes a summary of IC50 values, detailed experimental methodologies for common cytotoxicity assays, and visualizations of experimental workflows and relevant signaling pathways.
Introduction
Kaurane-type diterpenoids are a large group of natural products that have demonstrated a wide range of biological activities, including cytotoxic effects against cancer cells. While specific data on this compound is not available in the current literature, extensive research on other kaurane diterpenoids and their glycosides has revealed significant cytotoxic potential. This guide aims to synthesize the available data on these related compounds and compare their potency with established cytotoxic drugs such as Doxorubicin, Cisplatin (B142131), and Paclitaxel. This comparison will provide a valuable resource for researchers investigating the potential of kaurane glycosides in cancer therapy.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of kaurane diterpenoids and standard cytotoxic drugs across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Kaurane Diterpenoids & Glycosides | |||
| ent-kaurane diterpenoid derivative 1b | HepG2 (Liver) | 0.12 | [1] |
| ent-kaurane diterpenoid derivative 1b | Bel-7402 (Liver) | 0.91 | [1] |
| ent-kaurane diterpenoid derivative 1b | A549 (Lung) | 0.35 | [1] |
| ent-kaurane diterpenoid derivative 1b | MCF-7 (Breast) | 0.08 | [1] |
| ent-kaurane diterpenoid derivative 1b | MDA-MB-231 (Breast) | 0.07 | [1] |
| ent-kaurane diterpenoid derivative 3c | HepG2 (Liver) | 0.01 | [1] |
| Kongeniod A (8,9-seco-ent-kaurane) | HL-60 (Leukemia) | 0.47 | [2] |
| Kongeniod B (8,9-seco-ent-kaurane) | HL-60 (Leukemia) | 0.58 | [2] |
| Kongeniod C (8,9-seco-ent-kaurane) | HL-60 (Leukemia) | 1.27 | [2] |
| Standard Cytotoxic Drugs | |||
| Doxorubicin | A549 (Lung) | 1.50 | [3] |
| HeLa (Cervical) | 1.00 | [3] | |
| LNCaP (Prostate) | 0.25 | [3] | |
| PC3 (Prostate) | 8.00 | [3] | |
| HepG2 (Liver) | 12.18 | [4] | |
| MCF-7 (Breast) | 2.50 | [4] | |
| Cisplatin | A549 (Lung) | 7.49 (48h) | [5] |
| HeLa (Cervical) | Wide Range | [1] | |
| HepG2 (Liver) | Wide Range | [1] | |
| MCF-7 (Breast) | Wide Range | [1] | |
| Paclitaxel | SK-BR-3 (Breast) | ~0.005 | [6] |
| MDA-MB-231 (Breast) | ~0.002 | [6] | |
| T-47D (Breast) | ~0.003 | [6] | |
| Ovarian Carcinoma Cell Lines | 0.0004 - 0.0034 | [7] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, assay method). The data presented here is for comparative purposes.
Experimental Protocols
The following are detailed protocols for commonly used in-vitro cytotoxicity assays.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Visualizations
The following diagram illustrates a typical workflow for an in-vitro cytotoxicity assay.
Caption: Workflow of a typical in-vitro cytotoxicity assay.
Many cytotoxic compounds induce cell death through the activation of apoptotic signaling pathways. The diagram below illustrates a simplified model of the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion
While direct cytotoxic data for this compound is currently unavailable, the broader class of kaurane diterpenoids and their glycosides exhibits significant in-vitro cytotoxic activity against a range of cancer cell lines, with some derivatives showing potency comparable to or greater than standard chemotherapeutic drugs. The data presented in this guide suggests that kaurane-type compounds are a promising area for further investigation in the discovery of novel anticancer agents. Researchers are encouraged to use the provided protocols and comparative data as a foundation for their own studies into the cytotoxic potential of these and other natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Kaurane (B74193) diterpenoids, a class of natural products characterized by a tetracyclic carbon skeleton, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory properties. This guide provides an objective comparison of the anti-inflammatory effects of various kaurane diterpenoids, supported by experimental data. It details the methodologies of key experiments and visualizes the underlying signaling pathways to facilitate further research and drug development in this area.
Data Presentation: Comparative Anti-inflammatory Activity
The anti-inflammatory potential of several kaurane diterpenoids has been evaluated through their ability to inhibit key inflammatory mediators. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells, a standard in vitro model for inflammation.
| Kaurane Diterpenoid | Source Organism(s) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| Kaurenoic Acid | Aralia continentalis, Sphagneticola trilobata | 51.73[1] | - | - |
| Xylopic Acid | Xylopia aethiopica | - | - | - |
| Oridonin | Isodon rubescens | 7.5 (for a derivative)[2] | - | - |
| Rubescensin B | Isodon rubescens | - | - | - |
| Eriocalyxin B | Isodon eriocalyx | - | Potent inhibitor | Potent inhibitor |
| Grandiflorenic Acid | Coespeletia moritziana, Espeletia semiglobulata | - | - | - |
| Stevioside | Stevia rebaudiana | - | Suppressed release | Suppressed release[3] |
| Gibberellin A4 | (Plant hormone) | Reduced NF-κB activation | - | - |
| ent-17-hydroxy-15-oxokauran-19-oic acid | Gochnatia decora | Significant inhibition | Significant inhibition | Significant inhibition[2] |
| ent-15α-hydroxy-16-kauran-19-oic acid | Gochnatia decora | Significant inhibition | Significant inhibition | Significant inhibition[2] |
| Bezerraditerpene A | Erythroxylum bezerrae | 3.21-3.76 | Decreased levels | Decreased levels[4] |
| ent-kaur-16-ene-3β,15β-diol | Erythroxylum bezerrae | 3.21-3.76 | Decreased levels | Decreased levels[4] |
| Isodon Serra Compound 1 | Isodon serra | 15.6[5] | - | - |
| Isodon Serra Compound 9 | Isodon serra | 7.3[5] | - | - |
Note: "-" indicates that data was not found in the searched literature. "Potent inhibitor" or "Significant inhibition" indicates that the source mentions strong activity but does not provide a specific IC₅₀ value.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anti-inflammatory effects of the compared kaurane diterpenoids.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours[6][7].
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test kaurane diterpenoid. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for a further 18-24 hours.
-
Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured as an indicator of NO production.
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[7].
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from this standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined from the dose-response curve.
Cytokine (TNF-α and IL-6) Measurement by ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, released by cells.
Methodology:
-
Sample Collection: Culture supernatants from LPS-stimulated RAW264.7 cells (prepared as described in the NO assay protocol) are collected.
-
ELISA Procedure (Sandwich ELISA):
-
A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α or anti-IL-6 antibody).
-
The wells are washed, and then blocked to prevent non-specific binding.
-
100 µL of standards and samples (culture supernatants) are added to the wells and incubated for 1-2 hours at 37°C[8].
-
After washing, a biotin-conjugated detection antibody specific for the cytokine is added and incubated for 1 hour at 37°C[8].
-
The wells are washed again, and an avidin-horseradish peroxidase (HRP) conjugate is added and incubated for 1 hour at 37°C[8].
-
Following a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product[8].
-
The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid)[8].
-
-
Data Analysis: The absorbance is measured at 450 nm using a microplate reader. A standard curve is generated using known concentrations of the recombinant cytokine. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Carrageenan-Induced Paw Edema in Mice
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Methodology:
-
Animals: Male ICR or Swiss albino mice are used.
-
Grouping and Administration: Animals are divided into several groups: a control group, a positive control group (e.g., receiving indomethacin (B1671933) or dexamethasone), and treatment groups receiving different doses of the kaurane diterpenoid. The test compounds are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each mouse[5][9][10]. The left hind paw serves as a non-inflamed control.
-
Measurement of Paw Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers[10][11].
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume or thickness before and after the carrageenan injection. The percentage of inhibition of edema is calculated for each treatment group relative to the control group.
Western Blot Analysis for MAPK Signaling Pathway
This technique is used to detect the phosphorylation (activation) of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as p38, ERK, and JNK.
Methodology:
-
Cell Treatment and Lysis: RAW264.7 cells are treated with the kaurane diterpenoid and/or LPS as described previously. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins[12].
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[12].
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose)[12].
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding[12].
-
The membrane is then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody[12].
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured using an imaging system[12].
-
Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like β-actin or GAPDH. The intensity of the phosphorylated protein band is then normalized to the total protein or housekeeping protein band.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many kaurane diterpenoids are mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: General overview of the NF-κB and MAPK signaling pathways.
The diagram above illustrates how Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades. This leads to the activation of the IKK complex and MAPKs (p38, JNK, and ERK). The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it promotes the transcription of pro-inflammatory genes. Activated MAPKs also contribute to the inflammatory response. Kaurane diterpenoids exert their anti-inflammatory effects by inhibiting key components of these pathways, such as the IKK complex and the phosphorylation of MAPK proteins, ultimately reducing the production of inflammatory mediators.
Caption: A typical workflow for in vitro anti-inflammatory screening.
This workflow outlines the key steps involved in assessing the anti-inflammatory properties of kaurane diterpenoids in a cell-based model. It begins with cell culture, followed by treatment with the test compound, stimulation with an inflammatory agent like LPS, and subsequent collection of samples for various downstream analyses to measure inflammatory mediators and probe signaling pathways.
This guide provides a comparative overview and detailed experimental framework for investigating the anti-inflammatory effects of kaurane diterpenoids. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of natural product-based drug discovery and inflammation research. Further studies are warranted to expand the comparative data and elucidate the precise molecular mechanisms of these promising compounds.
References
- 1. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriodictyol inhibits high glucose-induced oxidative stress and inflammation in retinal ganglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Binding model for eriodictyol to Jun-N terminal kinase and its anti-inflammatory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eriodictyol inhibits survival and inflammatory responses and promotes apoptosis in rheumatoid arthritis fibroblast-like synoviocytes through AKT/FOXO1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Diterpenoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of diterpenoid glycosides, a diverse class of natural products with significant therapeutic and commercial interest, is paramount for quality control, pharmacokinetic studies, and drug development. This guide provides a comparative overview of common analytical techniques for the analysis of diterpenoid glycosides, with a focus on steviol (B1681142) glycosides from Stevia rebaudiana as representative examples. It offers a cross-validation perspective on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by a synthesis of published experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an analytical method for diterpenoid glycoside quantification is a critical decision influenced by factors such as required sensitivity, selectivity, sample matrix complexity, and throughput needs. The following tables summarize key validation parameters for HPLC, UPLC-MS, and HPTLC methods, compiled from various studies, to facilitate an objective comparison.
Table 1: Comparison of HPLC Method Validation Parameters for Diterpenoid Glycoside Quantification
| Analyte(s) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference(s) |
| Rebaudioside A, Stevioside | >0.99 | 17.54 (Reb A), 16.62 (Stevioside) | 53.18 (Reb A), 50.37 (Stevioside) | 92.29 - 99.5 (Reb A), 97.91 - 104.49 (Stevioside) | ≤6.27 | [1] |
| Stevioside, Rebaudioside A, Rebaudioside C, Dulcoside A | >0.99 | 2.98 (Reb A), 1.31 (Stevioside), 2.69 (Reb C), 1.39 (Dulcoside A) | 9.04 (Reb A), 3.91 (Stevioside), 8.15 (Reb C), 4.21 (Dulcoside A) | Not Reported | Not Reported | [2] |
| Stevioside, Rebaudioside A | Not Reported | Not Reported | Not Reported | 98.5 - 100.5 | 1.8 - 3.0 | [3][4] |
Table 2: Comparison of UPLC-MS Method Validation Parameters for Diterpenoid Glycoside Quantification
| Analyte(s) | Linearity (r²) | Limit of Detection (LOD) (mg/kg) | Limit of Quantitation (LOQ) (mg/kg) | Accuracy (Recovery %) | Precision (RSD %) | Reference(s) |
| 11 Steviol Glycosides | Not Reported | Not Reported | Not Reported | >95 | 2.1 - 4.2 (Intra-day), 3.0 - 5.1 (Inter-day) | [5] |
| Steviol Glycosides in Fermented Milk | ≥0.999 | 0.11 - 0.56 | 0.33 - 1.69 | 83.57 - 104.84 | 0.16 - 2.83 |
Table 3: Comparison of HPTLC Method Validation Parameters for Diterpenoid Glycoside Quantification
| Analyte(s) | Linearity (r) | Limit of Detection (LOD) (ng/band) | Limit of Quantitation (LOQ) (ng/band) | Accuracy (Recovery %) | Precision (RSD %) | Reference(s) |
| Labdane Diterpenoids (A, B) | 0.9984, 0.9991 | Not Reported | 333 | Not Reported | Not Reported | |
| Labdane Diterpenoid (C) | 0.9994 | Not Reported | 670 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. The following are representative protocols for the analysis of diterpenoid glycosides.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the determination of Rebaudioside A and Stevioside.[1]
-
Instrumentation: An HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) is employed for separation.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a 32:68 (v/v) mixture of acetonitrile (B52724) and 10 mmol/L sodium-phosphate buffer (pH 2.6) is utilized.[1]
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength of 210 nm.[1]
-
Sample Preparation: Dried and powdered plant material (e.g., Stevia leaves) is extracted with a suitable solvent such as 70% ethanol. The extract is then filtered through a 0.45 µm membrane filter prior to injection.[3]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Protocol
This protocol is a representative method for the comprehensive analysis of multiple steviol glycosides.[5]
-
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap) is used.
-
Column: A sub-2 µm amide column is employed for the separation of the polar glycosides.[5]
-
Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of water and acetonitrile, both containing a small percentage of a modifier like formic acid (e.g., 0.05%) to improve ionization.[5]
-
Ionization Mode: Negative ion mode is often optimal for the detection of steviol glycosides.[5]
-
Sample Preparation: Solid-phase extraction (SPE) may be used for sample cleanup to reduce matrix effects, especially in complex food or biological samples.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This protocol is suitable for the simultaneous quantification of diterpenoids.
-
Plates: HPTLC plates pre-coated with silica (B1680970) gel 60F254 are used.
-
Mobile Phase: A mixture of chloroform (B151607) and acetone (B3395972) (e.g., 98:2, v/v) can be used for the separation of less polar diterpenoids.
-
Derivatization: For visualization and quantification of compounds with weak UV absorbance, a post-chromatographic derivatization step is employed. A common reagent is a vanillin/sulfuric acid spray, followed by heating.
-
Quantification: Densitometric analysis is performed in reflection/absorption mode at a specific wavelength (e.g., 610 nm after derivatization).
Mandatory Visualization
The following diagrams illustrate key workflows and a relevant biological pathway for diterpenoid glycosides.
Caption: General experimental workflow for diterpenoid glycoside analysis.
Caption: Logical workflow for cross-validation of analytical methods.
Caption: Simplified signaling pathway for steviol glycosides.
References
- 1. Glycosides from Stevia rebaudiana Bertoni Possess Insulin-Mimetic and Antioxidant Activities in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Quantifying 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: A Methodological Guide and Comparative Framework
A comprehensive guide for the quantification of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside in plant matrices. This document provides a detailed experimental protocol, a framework for data presentation, and a workflow for analysis, addressing the current scarcity of comparative quantitative data for this specific diterpenoid glycoside.
Introduction
This compound is a diterpenoid glycoside belonging to the kaurane (B74193) family of natural products. While the aglycone, 2,6,16-Kauranetriol, has been reported to be isolated from the herbs of Pteris cretica, there is a notable absence of published research quantifying the concentration of its 2-O-beta-D-allopyranoside glycoside across different plant species.[1][2] This guide is intended to provide researchers, scientists, and drug development professionals with a robust methodological framework to initiate such comparative studies.
The protocols outlined below are based on established analytical techniques for the quantification of similar kaurane diterpenoids and other diterpenoid glycosides.[3][4][5] By providing a standardized approach, this guide aims to facilitate the generation of comparable and reproducible data, which will be crucial for evaluating the potential of different plant species as sources of this compound for further research and development.
Comparative Data on this compound Content
To date, there is no publicly available comparative data on the quantification of this compound in different plant species. The following table is presented as a template for researchers to populate as data becomes available. This structured format will allow for easy comparison of findings from different studies.
| Plant Species | Plant Part | Geographic Origin | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Pteris cretica | Fronds | (Not specified) | (Data not available) | HPLC-MS/MS | (Hypothetical) |
| (Other Species) | Leaves | (Not specified) | (Data not available) | UPLC-PDA | (Hypothetical) |
| (Other Species) | Roots | (Not specified) | (Data not available) | HPLC-ELSD | (Hypothetical) |
Experimental Protocols
The following is a detailed, generalized protocol for the extraction, separation, and quantification of this compound from plant material. Researchers should optimize these parameters for their specific plant matrix and available instrumentation.
Sample Preparation and Extraction
-
Harvesting and Drying: Collect fresh plant material (e.g., leaves, stems, roots). Clean the material of any debris and dry at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Perform ultrasonic-assisted extraction with 25 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the plant residue two more times.
-
Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Re-dissolve the dried extract in 5 mL of 10% methanol.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the re-dissolved extract onto the cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.
-
Elute the target compound and other diterpenoid glycosides with 10 mL of 80% methanol.
-
Evaporate the eluate to dryness and re-dissolve in 1 mL of the initial mobile phase for HPLC analysis. Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Analysis (HPLC-MS/MS)
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer (HPLC-MS/MS).
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: Linear gradient from 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Mass Spectrometry Parameters (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Parent Ion (M+H)+: m/z 485.3
-
Fragment Ion 1 (Quantifier): (To be determined from the aglycone fragment, e.g., m/z 305.2)
-
Fragment Ion 2 (Qualifier): (To be determined from another characteristic fragment)
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Quantification
-
Standard Curve: Prepare a series of standard solutions of purified this compound (if available) at known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Calibration: Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculation: Determine the concentration of the analyte in the plant extracts by interpolating their peak areas on the calibration curve. The final concentration should be expressed as µg per gram of dry plant weight.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for the quantification of this compound.
Alternative and Complementary Analytical Approaches
While HPLC-MS/MS is recommended for its high sensitivity and selectivity, other analytical techniques can also be employed, particularly for initial screening or when mass spectrometry is not available.
-
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): This method is suitable if the target compound has a chromophore. However, many diterpenoids lack a strong UV chromophore, which may limit sensitivity.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC, which can be advantageous for complex plant extracts.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): ELSD is a universal detector that does not require the analyte to have a chromophore, making it suitable for the analysis of kaurane diterpenoids.
Conclusion
The quantification of this compound in various plant species represents an unexplored area of research. This guide provides a comprehensive starting point for researchers to undertake such studies. The establishment of a robust and standardized analytical methodology is the first step toward understanding the distribution and potential of this compound in the plant kingdom. The data generated from these studies will be invaluable for applications in phytochemistry, pharmacology, and the development of new natural product-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,6,16-Kauranetriol | CAS:41530-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Development of HPLC Analytical Techniques for Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni: Strategies to Scale-Up – ScienceOpen [scienceopen.com]
- 4. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Sweetness and Sting: A Comparative Guide to the Biological Activity of Kaurane Diterpenoid Aglycones and Glycosides
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of how glycosylation modulates the biological effects of kaurane (B74193) diterpenoids, with a focus on cytotoxicity, mitochondrial function, and trypanocidal activity.
The addition of a sugar moiety can dramatically alter the pharmacological profile of a kaurane diterpenoid, transforming a molecule's solubility, bioavailability, and interaction with biological targets. This guide provides a comprehensive comparison of the biological activities of prominent kaurane diterpenoid aglycones and their corresponding glycosides, supported by experimental data and detailed protocols. We will explore the cytotoxic and anti-inflammatory properties of steviol (B1681142) and its glycosides, the potent mitochondrial toxicity of atractyloside (B1665827) versus its aglycone, and the impact of glycosylation on the trypanocidal activity of kaurenoic acid derivatives.
Cytotoxicity and Anti-inflammatory Effects: The Case of Steviol vs. Steviol Glycosides
Steviol, the aglycone of the intensely sweet compounds found in the Stevia rebaudiana plant, and its glycoside derivatives, such as stevioside (B1681144) and rebaudioside A, have garnered significant interest for their therapeutic potential beyond their use as sweeteners. While the glycosides are poorly absorbed in the upper gastrointestinal tract, they are hydrolyzed by gut microbiota to steviol, which is then absorbed and exerts systemic effects.[1] This metabolic activation is a critical factor in their biological activity.
Comparative Cytotoxicity
The cytotoxic effects of steviol and stevioside against various cancer cell lines have been investigated, revealing that both the aglycone and the glycoside can induce apoptosis. However, the reported potency varies across different studies and cell lines, highlighting the importance of experimental context.
Steviol has been shown to inhibit the growth of human gastrointestinal cancer cells through the induction of the mitochondrial apoptotic pathway, evidenced by an increased Bax/Bcl-2 ratio and the activation of p21 and p53.[2][3] Stevioside has also been demonstrated to induce apoptosis in breast cancer cells (MCF-7) via the generation of reactive oxygen species (ROS) and subsequent mitochondrial-mediated pathways.[4]
| Compound | Cell Line | Activity | IC50 Value | Citation |
| Steviol | MKN-45 (Gastric Cancer) | Cytotoxicity | Comparable to 5-fluorouracil (B62378) at 100-200 µg/mL | [5] |
| Steviol | HCT-116 (Colon Cancer) | Cytotoxicity | Comparable to 5-fluorouracil at 100-200 µg/mL | [5] |
| Stevioside | MCF-7 (Breast Cancer) | Cytotoxicity | 2.5–30 µM | [6] |
| Stevioside | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 10.91 µM | [6] |
| Steviol Glycoside | MCF-7 (Breast Cancer) | Cytotoxicity (24h) | 30 µM | [7] |
| Steviol Glycoside | A2780 (Ovarian Cancer) | Cytotoxicity (24h) | 24 µM | [7] |
Anti-inflammatory Activity
Both stevioside and its aglycone, steviol, have demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human colon carcinoma Caco-2 cells.[8] Their mechanism of action involves the inhibition of the NF-κB signaling pathway.[8] In human monocytic THP-1 cells, stevioside at 1 mM significantly suppressed LPS-induced TNF-α and IL-1β release, an effect not observed with steviol at 100 µM, suggesting a more potent anti-inflammatory effect of the glycoside in this model.[1][9]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., steviol or stevioside) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[10][12]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[13]
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Mechanism: Signaling Pathways
// Nodes Steviol [label="Steviol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ ROS Generation", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="↑ Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="↓ Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="↑ p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21 [label="↑ p21", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c\nrelease", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9\nactivation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Steviol -> {ROS, Bax, Bcl2, p53, p21} [color="#5F6368"]; {ROS, Bax, Bcl2} -> Mitochondrion [color="#5F6368"]; Mitochondrion -> CytochromeC [color="#5F6368"]; CytochromeC -> Caspase9 [color="#5F6368"]; Caspase9 -> Apoptosis [color="#5F6368"]; {p53, p21} -> Apoptosis [style=dashed, color="#5F6368"]; } Steviol-induced apoptosis signaling pathway.
Mitochondrial Toxicity: Atractyloside vs. Atractyligenin (B1250879)
Atractyloside, a potent toxic glycoside, and its aglycone, atractyligenin, are known for their profound effects on mitochondrial function. The primary mechanism of toxicity for atractyloside is the specific inhibition of the mitochondrial ADP/ATP translocase (ANT), a carrier protein in the inner mitochondrial membrane responsible for exchanging mitochondrial ATP for cytosolic ADP.[14] This inhibition leads to a depletion of cellular ATP and ultimately cell death.[14]
Comparative Inhibition of ADP/ATP Translocase
Atractyloside is a high-affinity inhibitor of ANT, binding to the carrier from the cytosolic side and locking it in the "c-state" conformation. This action promotes the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis. While quantitative data directly comparing the inhibitory potency of atractyloside and its aglycone, atractyligenin, on ANT are scarce in the readily available literature, structural studies indicate that the glycosidic linkage and the sulfate (B86663) groups of atractyloside are crucial for its high-affinity binding and toxicity. Modification of the carboxyl group on the atractyligenin moiety to a hydroxyl group renders the molecule non-toxic, suggesting that the aglycone itself has significantly lower or no inhibitory activity on the ANT.[9]
| Compound | Target | Activity | Ki Value | Citation |
| Carboxyatractyloside (B560681) | Human Recombinant AAC2 | Inhibition | 4 nM | |
| Atractyloside | Arteriolar Smooth Muscle Cells | mPTP opening | Concentration-dependent | |
| Atractyligenin | ADP/ATP Translocase | Low to no activity | Not available | Inferred from structural data[9] |
Experimental Protocols
ADP/ATP Exchange Assay in Isolated Mitochondria
This assay directly measures the function of the ADP/ATP translocase.
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 20 mM HEPES-KOH, 0.6 M mannitol, pH 7.4).
-
Inhibitor Incubation: Pre-incubate the isolated mitochondria with the test compounds (atractyloside or atractyligenin) or a vehicle control for a defined period (e.g., 10 minutes).
-
Initiation of Exchange: Initiate the ADP/ATP exchange by adding a radiolabeled substrate, such as [³H]ADP.
-
Termination of Reaction: Stop the reaction after a short incubation time (e.g., 1 minute) by adding a potent ANT inhibitor like carboxyatractyloside (cATR).
-
Measurement of Radioactivity: Separate the mitochondria from the assay buffer by filtration and measure the amount of incorporated [³H]ADP using a scintillation counter.
-
Data Analysis: The rate of ADP/ATP exchange is calculated and the inhibitory effect of the test compounds is determined.
Visualizing the Mechanism: Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IsolateMito [label="Isolate Mitochondria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PreIncubate [label="Pre-incubate with\nAtractyloside/Atractyligenin", fillcolor="#FBBC05", fontcolor="#202124"]; AddADP [label="Add [³H]ADP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate (1 min)", fillcolor="#FBBC05", fontcolor="#202124"]; AddCATR [label="Add cATR to Stop", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter [label="Filter and Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Radioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> IsolateMito [color="#5F6368"]; IsolateMito -> PreIncubate [color="#5F6368"]; PreIncubate -> AddADP [color="#5F6368"]; AddADP -> Incubate [color="#5F6368"]; Incubate -> AddCATR [color="#5F6368"]; AddCATR -> Filter [color="#5F6368"]; Filter -> Measure [color="#5F6368"]; Measure -> Analyze [color="#5F6368"]; } Workflow for ADP/ATP translocase inhibition assay.
Trypanocidal Activity: Kaurenoic Acid vs. Its Glycosides
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem in Latin America. The search for new, effective, and less toxic treatments is ongoing. Kaurenoic acid, a kaurane diterpenoid, has shown in vitro activity against T. cruzi. However, its therapeutic potential is limited by its lytic effect on red blood cells.[7]
Comparative Trypanocidal Activity
To improve the therapeutic index of kaurenoic acid, researchers have synthesized various derivatives, including glycosides. Studies have shown that glycosylation can modulate the trypanocidal activity. For instance, a C19-methylester-C17-O-glucoside derivative of a kaurenoic acid alcohol was found to be a potent trypanocidal agent, with a profile comparable to the reference drug benznidazole (B1666585).[2] Another study on semi-synthetic derivatives of ent-kaurenoic acid found that many derivatives, including esters, showed increased activity against the epimastigote form of T. cruzi compared to the parent compound, with one derivative exhibiting an estimated IC50 of 0.8 µM, significantly lower than benznidazole (IC50 = 9.8 µM).[5] While direct IC50 comparisons between kaurenoic acid and its simple glycosides are not always available in single studies, the trend suggests that glycosylation and other modifications can be a valuable strategy to enhance anti-trypanosomal efficacy.
| Compound | Organism | Activity | IC50 Value | Citation |
| Kaurenoic Acid Derivative (o-nitro-benzaldehyde-thiosemicarbazone) | Trypanosoma cruzi (epimastigotes) | Trypanocidal | 2.0 µM | [1] |
| Kaurenoic Acid | Trypanosoma cruzi (epimastigotes) | Trypanocidal | 101.7 µM | |
| Adenostemmoic acid B (ent-kaurane) | Trypanosoma cruzi (epimastigotes) | Trypanocidal | 10.6 µM | [3][8] |
| (16R)-ent-11α-hydroxy-15-oxokauran-19-oic acid | Trypanosoma cruzi (epimastigotes) | Trypanocidal | 15.9 µM | [3][8] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid | Trypanosoma cruzi (epimastigotes) | Trypanocidal | 4.8 µM | [3][8] |
Experimental Protocols
In Vitro Trypanocidal Assay
This assay evaluates the efficacy of compounds against the different life stages of Trypanosoma cruzi.
-
Parasite Culture: Culture the epimastigote, trypomastigote, or amastigote forms of T. cruzi in appropriate culture media.
-
Compound Preparation: Prepare stock solutions of the test compounds and serially dilute them to the desired concentrations.
-
Incubation: Incubate the parasites with the test compounds for a specific period (e.g., 24, 48, or 72 hours). Include a positive control (e.g., benznidazole) and a negative control (vehicle).
-
Viability Assessment: Determine the viability of the parasites using a suitable method, such as:
-
Microscopic Counting: Using a Neubauer chamber to count motile parasites.
-
Colorimetric Assays: Using reagents like MTT or resazurin (B115843) that are metabolized by viable cells.
-
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration of the test compound. Determine the IC50 value, the concentration that inhibits parasite growth by 50%.
Conclusion
The glycosylation of kaurane diterpenoids is a powerful modulator of their biological activity. In the case of steviol glycosides, the sugar moieties act as a delivery system, releasing the active aglycone, steviol, in the colon. For atractyloside, the glycoside itself is the highly potent toxin, with its aglycone showing significantly reduced activity. In the context of trypanocidal agents, glycosylation appears to be a promising strategy for enhancing the efficacy of kaurenoic acid.
This comparative guide underscores the importance of considering both the aglycone and the glycoside forms of kaurane diterpenoids in drug discovery and development. The choice of which form to pursue for a specific therapeutic application will depend on the desired target, the intended route of administration, and the metabolic fate of the compound. Further research into the structure-activity relationships of these fascinating natural products will undoubtedly uncover new therapeutic opportunities.
References
- 1. Antitrypanosomal Activity of Novel Benzaldehyde-Thiosemicarbazone Derivatives from Kaurenoic Acid † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and trypanocidal activity of ent-kaurane glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Projection structure of the atractyloside-inhibited mitochondrial ADP/ATP carrier of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypanocidal and Anti-Inflammatory Effects of Three ent-Kaurane Diterpenoids from Gymnocoronis spilanthoides var. subcordata (Asteraceae) [ri.conicet.gov.ar]
- 9. Atractyloside - Wikipedia [en.wikipedia.org]
- 10. Identification of new highly selective inhibitors of the human ADP/ATP carriers by molecular docking and in vitro transport assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mitochondrial ADP/ATP carrier: structural, physiological and pathological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside with care. Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
Spill Management and Containment
In the event of a spill, immediate action is necessary to prevent wider contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Carefully sweep up the solid material. Avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect and Package: Place the spilled material and any contaminated absorbent into a suitable, clearly labeled, and sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and dispose of the cleaning materials as hazardous waste.
It is crucial to prevent the compound from entering drains or waterways.
Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations for chemical waste.
-
Waste Identification: Classify the waste as a non-hazardous or hazardous chemical waste based on its known properties and any available safety data. Given the lack of specific data, it is prudent to treat it as a chemical waste requiring special disposal.
-
Containerization: Place the waste material in a designated, compatible, and tightly sealed container. The container must be clearly labeled with the chemical name ("this compound") and any appropriate hazard warnings.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials, pending collection by a licensed chemical waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a certified environmental services company. Do not attempt to dispose of this compound via standard laboratory drains or as general solid waste.
Quantitative Data Summary
Due to the absence of specific quantitative data for this compound in the public domain, the following table provides a template for the types of information that should be sought from a comprehensive Safety Data Sheet (SDS) if one becomes available.
| Parameter | Value | Source |
| LD50 (Oral) | Data Not Available | - |
| LD50 (Dermal) | Data Not Available | - |
| LC50 (Inhalation) | Data Not Available | - |
| Recommended Exposure Limit (REL) | Data Not Available | - |
| Permissible Exposure Limit (PEL) | Data Not Available | - |
Researchers are strongly encouraged to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.
Chemical Waste Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste, applicable to compounds like this compound.
Caption: A logical workflow for laboratory chemical waste management.
Personal protective equipment for handling 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
Essential Safety and Handling Guide for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses.[3][4] | To protect against splashes, flying fragments, or exothermic reactions.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][4] A fully buttoned lab coat.[3] Closed-toe shoes and long pants.[3][5] | To prevent skin contact with the chemical.[6] Disposable nitrile gloves offer short-term protection against a wide range of chemicals.[3] |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are not sufficient to control exposure to dust or fumes.[3][6] | To protect against inhalation of the compound, especially when handling the powdered form.[2] |
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Remove all contaminated clothing before reuse.[2]
-
-
Handling :
-
Storage :
Accidental Release and First Aid Measures
| Scenario | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, making sure to separate the eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
| Accidental Release | Wear respiratory protection.[2] Avoid creating dust.[2] Sweep up the spilled material and place it in a suitable, closed container for disposal.[2] Prevent the product from entering drains.[2] |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled by a licensed hazardous waste disposal company.
-
Segregation :
-
Solid Waste : Place any solid waste, including contaminated PPE like gloves and weighing papers, into a dedicated and clearly labeled hazardous waste container.[7]
-
Liquid Waste : Collect solutions containing the compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[7]
-
-
Labeling :
-
Clearly label all waste containers as "Hazardous Waste" and list the contents, including the name of the compound.[7]
-
-
Collection and Disposal :
-
Ensure all waste containers are securely sealed.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7]
-
Visual Workflow and Logic Diagrams
The following diagrams illustrate the procedural workflow for handling and the logical relationships for safety management of this compound.
Caption: Workflow for handling this compound.
Caption: Safety logic for this compound.
References
- 2. biocrick.com [biocrick.com]
- 3. ehs.ucsf.edu [ehs.ucsf.edu]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. benchchem.com [benchchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
